N-Formylglycyl-D-leucine
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
62540-59-4 |
|---|---|
Molecular Formula |
C9H16N2O4 |
Molecular Weight |
216.23 g/mol |
IUPAC Name |
(2R)-2-[(2-formamidoacetyl)amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C9H16N2O4/c1-6(2)3-7(9(14)15)11-8(13)4-10-5-12/h5-7H,3-4H2,1-2H3,(H,10,12)(H,11,13)(H,14,15)/t7-/m1/s1 |
InChI Key |
UNRPIJSANWIPEI-SSDOTTSWSA-N |
Isomeric SMILES |
CC(C)C[C@H](C(=O)O)NC(=O)CNC=O |
Canonical SMILES |
CC(C)CC(C(=O)O)NC(=O)CNC=O |
Origin of Product |
United States |
Foundational & Exploratory
Synthesis and Characterization of N-Formylglycyl-D-leucine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of the dipeptide N-Formylglycyl-D-leucine. The document details the synthetic pathway, including experimental protocols for key reactions, and outlines the analytical techniques used for its characterization. Quantitative data is presented in structured tables, and key processes are visualized using workflow and reaction mechanism diagrams.
Synthesis of this compound
The synthesis of this compound is a two-step process. The first step involves the N-formylation of glycine to produce N-formylglycine. This is followed by the coupling of N-formylglycine with the methyl ester of D-leucine. The final step is the saponification of the methyl ester to yield the desired product.
Overall Synthesis Workflow
The synthesis proceeds through the activation of the carboxyl group of N-formylglycine, followed by nucleophilic attack by the amino group of D-leucine methyl ester, and subsequent deprotection.
The Biological Activity of N-Formylglycyl-D-leucine: A Technical Guide for Researchers
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
N-Formylglycyl-D-leucine is a synthetic dipeptide belonging to the class of N-formylated peptides, which are recognized as potent signaling molecules in the innate immune system. These peptides, often originating from bacteria or damaged mitochondria, act as chemoattractants for phagocytic leukocytes, such as neutrophils and macrophages. The primary targets for N-formylated peptides are the Formyl Peptide Receptors (FPRs), a family of G protein-coupled receptors (GPCRs). This technical guide provides a comprehensive overview of the presumed biological activity of this compound, based on the well-established pharmacology of the N-formylated peptide class. It covers the anticipated mechanism of action, signaling pathways, and relevant experimental protocols for assessing its activity. Due to the limited availability of direct experimental data for this compound, this guide draws upon structure-activity relationship (SAR) studies of analogous N-formylated peptides to infer its likely biological profile.
Introduction to N-Formylated Peptides and Formyl Peptide Receptors (FPRs)
The formyl peptide receptor family in humans consists of three main subtypes: FPR1, FPR2 (also known as ALX/FPRL1), and FPR3.[1][2] These receptors are integral to host defense and inflammation, primarily expressed on the surface of myeloid cells.[2] Their natural ligands are peptides bearing an N-formylated methionine residue, a characteristic feature of bacterial and mitochondrial proteins.[3][4] This allows the immune system to recognize and respond to bacterial invasion or tissue damage.
FPR1 is the prototypical high-affinity receptor for many N-formylated peptides, such as the well-studied N-formylmethionyl-leucyl-phenylalanine (fMLF).[3][5] FPR2 exhibits a broader ligand specificity, interacting with a more diverse array of peptides and lipids.[1] The activation of these receptors initiates a cascade of intracellular signaling events, leading to a range of cellular responses critical for innate immunity, including chemotaxis, degranulation, and the production of reactive oxygen species (ROS).[2][3]
Presumed Biological Activity of this compound
Direct experimental data on the biological activity of this compound is scarce in publicly available literature. However, based on the known structure-activity relationships of N-formylated peptides, we can infer its likely biological functions.
Receptor Interaction and Agonism
The N-formyl group is a critical determinant for the agonistic activity of peptides at FPRs.[2][5] Therefore, this compound is expected to act as an agonist at one or more of the formyl peptide receptors. The dipeptide structure, consisting of glycine and a D-leucine residue, will influence its binding affinity and selectivity for the different FPR subtypes. The presence of a D-amino acid, in this case, D-leucine, is of particular interest. While most naturally occurring amino acids are in the L-conformation, peptides containing D-amino acids are known to exhibit increased resistance to proteolytic degradation.[6] This could result in a more sustained biological activity of this compound compared to its L-leucine counterpart. Peptides containing D-amino acids have been shown to have unique biological activities and can be potent immunogens.[6][7]
Cellular Responses
Upon binding to FPRs, this compound is anticipated to trigger the canonical downstream signaling pathways, leading to:
-
Chemotaxis: The directed migration of immune cells, particularly neutrophils, towards the source of the peptide.
-
Calcium Mobilization: A rapid and transient increase in intracellular calcium concentration, which acts as a second messenger to activate various cellular processes.
-
Degranulation: The release of antimicrobial proteins and enzymes from the granules of phagocytes.
-
Oxidative Burst: The production of reactive oxygen species (ROS) by the NADPH oxidase enzyme complex, which is essential for killing pathogens.
Quantitative Data for Related N-Formylated Peptides
While specific quantitative data for this compound is not available, the following table summarizes the activity of related N-formylated peptides at human FPR1 and FPR2 to provide a comparative context.
| Peptide | Receptor | Assay Type | EC50 / IC50 (nM) | Reference |
| N-Formyl-Met-Leu-Phe (fMLF) | FPR1 | Calcium Mobilization | ~1 | [5] |
| N-Formyl-Met-Ile-Phe-Leu (fMIFL) | FPR2 | Calcium Mobilization | 89 | [5] |
| N-Formyl-Met-Ile-Val-Ile-Leu (fMIVIL) | FPR2 | Calcium Mobilization | 400 | [5] |
| Polyphenylure Derivative (Small Molecule) | FPR1 | Calcium Mobilization | 131 | [3] |
Signaling Pathway
This compound, as an agonist of FPRs, is expected to initiate signaling through a Gαi-type heterotrimeric G protein. The subsequent dissociation of the G protein subunits triggers multiple downstream effector pathways, most notably the activation of phospholipase C-β (PLCβ) and phosphoinositide 3-kinase (PI3K).
Caption: FPR Signaling Pathway.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the biological activity of N-formylated peptides like this compound.
Calcium Mobilization Assay
This assay measures the ability of a compound to induce an increase in intracellular calcium, a hallmark of FPR activation.
Caption: Calcium Mobilization Workflow.
Methodology:
-
Cell Culture: Cells expressing the target formyl peptide receptor (e.g., human neutrophils, differentiated HL-60 cells, or a recombinant cell line like HEK293 transfected with the FPR1 gene) are cultured to an appropriate density.
-
Dye Loading: The cells are harvested and incubated with a cell-permeant calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) in a suitable buffer.
-
Assay: The dye-loaded cells are plated into a multi-well plate. A baseline fluorescence reading is taken. The test compound, this compound, is then added at various concentrations, and the fluorescence is monitored over time using a fluorescence plate reader.
-
Data Analysis: The change in fluorescence, corresponding to the increase in intracellular calcium, is calculated. Dose-response curves are generated by plotting the response against the logarithm of the compound concentration to determine the EC50 value.
Chemotaxis Assay
This assay assesses the ability of a compound to induce the directed migration of cells.
Caption: Chemotaxis Assay Workflow.
Methodology:
-
Assay Setup: A chemotaxis chamber (e.g., a Boyden chamber or a multi-well insert system) is used. The lower chamber is filled with assay medium containing various concentrations of this compound.
-
Cell Seeding: A porous membrane separates the upper and lower chambers. A suspension of the cells of interest (e.g., human neutrophils) is placed in the upper chamber.
-
Incubation: The chamber is incubated for a period of time (typically 1-3 hours) to allow the cells to migrate through the pores of the membrane towards the chemoattractant in the lower chamber.
-
Quantification: After incubation, the non-migrated cells on the upper surface of the membrane are removed. The migrated cells on the lower surface are fixed, stained, and counted using microscopy. Alternatively, fluorescently labeled cells can be used, and migration can be quantified using a fluorescence plate reader.
-
Data Analysis: The number of migrated cells in the presence of the test compound is compared to the number of cells that migrated in the presence of a negative control (medium alone) to determine the chemotactic index.
Conclusion
This compound is a synthetic dipeptide that is predicted to function as an agonist for formyl peptide receptors. Its N-formyl group is the key structural feature for receptor activation, while the D-leucine residue may confer increased stability and prolonged biological activity. The anticipated effects of this compound include the induction of chemotaxis and calcium mobilization in phagocytic leukocytes, thereby playing a role in the initiation and modulation of the innate immune response. The experimental protocols and signaling pathway information provided in this guide offer a robust framework for the future investigation and characterization of this compound and other novel N-formylated peptides in the context of inflammation and drug development. Further studies are warranted to empirically determine its receptor binding affinities, potency, and selectivity, and to fully elucidate its potential as a pharmacological tool or therapeutic agent.
References
- 1. Computational Structure-activity Relationship Analysis of Small-Molecule Agonists for Human Formyl Peptide Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Role of Formylated Peptides and Formyl Peptide Receptor 1 in Governing Neutrophil Function during Acute Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Formyl Peptide Receptors: Diversity of Ligands and Mechanism for Recognition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Structural Determinants for the Interaction of Formyl Peptide Receptor 2 with Peptide Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. D-Amino Acids and D-Amino Acid-Containing Peptides: Potential Disease Biomarkers and Therapeutic Targets? - PMC [pmc.ncbi.nlm.nih.gov]
Structure Elucidation of N-Formylglycyl-D-leucine: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Introduction
N-formylated peptides, such as N-Formylglycyl-D-leucine, represent a critical class of molecules with significant biological activities, including roles in chemotaxis and immune response. The precise determination of their chemical structure is a fundamental prerequisite for understanding their mechanism of action, for use in drug design, and for ensuring quality control in synthetic preparations. This technical guide provides a comprehensive overview of the modern analytical techniques and methodologies employed in the complete structure elucidation of the dipeptide this compound.
The structure of this compound comprises a glycine residue linked to a D-leucine residue via a peptide bond, with the N-terminus of the glycine being formylated. The elucidation process involves a multi-pronged approach, combining chemical synthesis with advanced spectroscopic and spectrometric techniques to unambiguously determine its molecular formula, atomic connectivity, and stereochemistry.
Synthesis of this compound
-
Resin Loading: The C-terminal amino acid, D-leucine, is first anchored to a solid support (e.g., Wang resin).
-
Fmoc Deprotection: The fluorenylmethyloxycarbonyl (Fmoc) protecting group on the α-amino group of D-leucine is removed using a piperidine solution.
-
Coupling: The next amino acid, Fmoc-glycine, is then coupled to the deprotected amino group of D-leucine using a coupling agent such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate).
-
N-terminal Formylation: Following the deprotection of the Fmoc group from glycine, the N-terminus is formylated. This can be achieved by reacting the free amino group with a formylating agent, such as a pre-activated mixture of formic acid and N,N'-dicyclohexylcarbodiimide (DCC).
-
Cleavage and Deprotection: The synthesized dipeptide is cleaved from the resin, and any side-chain protecting groups are removed simultaneously using a strong acid, typically trifluoroacetic acid (TFA).
-
Purification: The crude peptide is purified using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Verification: The purified product's identity is initially verified by mass spectrometry before in-depth structural elucidation.
Spectroscopic and Spectrometric Analysis
The purified this compound is subjected to a suite of analytical techniques to confirm its structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining the detailed atomic connectivity and stereochemistry of a molecule in solution. A combination of 1D (¹H and ¹³C) and 2D NMR experiments (e.g., COSY, HSQC) is employed.
Table 1: Hypothetical ¹H NMR Data for this compound in DMSO-d₆
| Proton Label | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |
| H-formyl | 8.05 | s | - | 1H | Formyl proton |
| Hα (Gly) | 3.80 | d | 5.8 | 2H | α-protons of Glycine |
| NH (Gly) | 8.20 | t | 5.8 | 1H | Amide proton of Glycine |
| Hα (D-Leu) | 4.30 | m | - | 1H | α-proton of D-Leucine |
| Hβ (D-Leu) | 1.60 | m | - | 2H | β-protons of D-Leucine |
| Hγ (D-Leu) | 1.45 | m | - | 1H | γ-proton of D-Leucine |
| Hδ (D-Leu) | 0.90 | d | 6.5 | 6H | δ-protons of D-Leucine |
| NH (D-Leu) | 8.45 | d | 7.5 | 1H | Amide proton of D-Leucine |
| COOH | 12.50 | br s | - | 1H | Carboxylic acid proton |
Table 2: Hypothetical ¹³C NMR Data for this compound in DMSO-d₆
| Carbon Label | Chemical Shift (δ, ppm) | Assignment |
| C-formyl | 162.5 | Formyl carbonyl carbon |
| C=O (Gly) | 169.0 | Glycine carbonyl carbon |
| Cα (Gly) | 41.5 | Glycine α-carbon |
| C=O (D-Leu) | 174.0 | D-Leucine carbonyl carbon |
| Cα (D-Leu) | 51.0 | D-Leucine α-carbon |
| Cβ (D-Leu) | 40.0 | D-Leucine β-carbon |
| Cγ (D-Leu) | 24.5 | D-Leucine γ-carbon |
| Cδ (D-Leu) | 22.0, 23.5 | D-Leucine δ-carbons |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of the molecule, as well as its sequence through fragmentation analysis.
Table 3: Hypothetical High-Resolution Mass Spectrometry (HRMS) Data
| Ion | Calculated m/z | Observed m/z | Mass Error (ppm) | Molecular Formula |
| [M+H]⁺ | 217.1183 | 217.1185 | 0.92 | C₉H₁₇N₂O₄ |
| [M+Na]⁺ | 239.1002 | 239.1004 | 0.84 | C₉H₁₆N₂NaO₄ |
Table 4: Hypothetical MS/MS Fragmentation Data for the [M+H]⁺ Ion of this compound
| Fragment Ion | Calculated m/z | Observed m/z | Assignment |
| b₁ | 58.0293 | 58.0291 | [For-Gly]⁺ |
| y₁ | 132.1025 | 132.1023 | [D-Leu+H]⁺ |
| a₁ | 30.0344 | 30.0342 | b₁ - CO |
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in the molecule based on their characteristic vibrational frequencies.
Table 5: Hypothetical FTIR Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3300-2500 | Broad | O-H stretch (Carboxylic acid) |
| 3280 | Strong | N-H stretch (Amide A) |
| 1720 | Strong | C=O stretch (Carboxylic acid) |
| 1685 | Strong | C=O stretch (Formyl group) |
| 1650 | Strong | C=O stretch (Amide I) |
| 1540 | Strong | N-H bend and C-N stretch (Amide II) |
Experimental Protocols
General Procedure for ¹H and ¹³C NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of purified this compound in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Instrumentation: Acquire spectra on a 500 MHz (or higher) NMR spectrometer equipped with a cryoprobe.
-
¹H NMR Acquisition: Acquire a 1D proton spectrum with a spectral width of 16 ppm, an acquisition time of 2 seconds, and a relaxation delay of 5 seconds. Use 16 scans for a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire a 1D carbon spectrum with proton decoupling. Use a spectral width of 240 ppm, an acquisition time of 1 second, and a relaxation delay of 2 seconds. A larger number of scans (e.g., 1024) will be required due to the low natural abundance of ¹³C.
-
2D NMR Acquisition: Perform standard COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) experiments to establish ¹H-¹H and ¹H-¹³C correlations, respectively.
-
Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the residual solvent peak (DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).
Protocol for High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: Prepare a 1 mg/mL stock solution of the peptide in a 50:50 mixture of acetonitrile and water with 0.1% formic acid. Dilute this solution to a final concentration of 10 µg/mL.
-
Instrumentation: Use a high-resolution mass spectrometer, such as an Orbitrap or a Time-of-Flight (TOF) instrument, coupled to an electrospray ionization (ESI) source.
-
Data Acquisition: Infuse the sample directly into the ESI source at a flow rate of 5 µL/min. Acquire data in positive ion mode over a mass range of m/z 100-500.
-
Data Analysis: Determine the accurate mass of the protonated molecule [M+H]⁺ and the sodium adduct [M+Na]⁺. Use the accurate mass to calculate the elemental composition using appropriate software.
Protocol for Tandem Mass Spectrometry (MS/MS)
-
Sample Preparation: Prepare the sample as described for HRMS.
-
Instrumentation: Use a tandem mass spectrometer (e.g., Q-TOF, ion trap, or triple quadrupole) with an ESI source.
-
Data Acquisition: Perform a full scan to identify the precursor ion ([M+H]⁺ at m/z 217.1). Select this precursor ion for fragmentation using collision-induced dissociation (CID). Acquire the product ion spectrum over a mass range of m/z 20-220.
-
Data Analysis: Analyze the fragmentation pattern to identify the b- and y-type fragment ions. The mass differences between consecutive ions in a series correspond to the residue masses of the amino acids, allowing for sequence determination.
Protocol for FTIR Spectroscopy
-
Sample Preparation: Prepare a KBr pellet by mixing a small amount of the dried peptide sample (approx. 1 mg) with 100 mg of dry potassium bromide (KBr) and pressing it into a thin, transparent disk.
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Record the spectrum from 4000 to 400 cm⁻¹. Collect at least 32 scans at a resolution of 4 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands for the functional groups present in the molecule and compare them to known values for peptides and formylated compounds.
Data Interpretation and Structure Confirmation
The final structure of this compound is confirmed by integrating the data from all the analytical techniques:
-
HRMS provides the exact molecular formula (C₉H₁₆N₂O₄).
-
FTIR confirms the presence of key functional groups: carboxylic acid, amide bonds, and a formyl group.
-
¹H and ¹³C NMR data, along with 2D correlations, are used to assemble the molecular backbone and side chains. For instance, the COSY experiment would show correlations between the amide proton and the α-proton of each residue, and between the α-, β-, γ-, and δ-protons of the leucine side chain. The HSQC experiment links each proton to its directly attached carbon.
-
MS/MS fragmentation data confirms the amino acid sequence as Gly-Leu. The observation of the y₁ ion corresponding to leucine and the b₁ ion corresponding to formyl-glycine confirms the connectivity.
-
The D-stereochemistry of leucine would be confirmed by chiral analysis, for example, by derivatization with a chiral reagent followed by GC-MS or HPLC analysis, or by comparison of the NMR data to that of an authentic standard of N-Formylglycyl-L-leucine if available.
The convergence of all these data points provides an unambiguous elucidation of the structure of this compound.
Visualization of Experimental Workflow
The logical flow of the structure elucidation process can be visualized as follows:
Caption: Experimental workflow for the structure elucidation of this compound.
In Vitro Stability of N-Formylglycyl-D-leucine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the methodologies and considerations for assessing the in vitro stability of the dipeptide N-Formylglycyl-D-leucine. In the absence of specific published stability data for this compound, this document outlines a robust framework for its evaluation, drawing upon established principles of peptide and small molecule stability testing. The guide details experimental protocols for evaluating both chemical and enzymatic degradation, discusses appropriate analytical techniques for quantification, and provides templates for data presentation and visualization of experimental workflows. The information herein is intended to equip researchers with the necessary tools to design and execute rigorous in vitro stability studies for novel dipeptides like this compound.
Introduction
This compound is a dipeptide with structural features that suggest potential resistance to enzymatic degradation, namely the N-terminal formyl group and the presence of a D-amino acid. The N-formyl group can mimic a peptide bond, but its presence may hinder recognition by certain aminopeptidases. Similarly, peptidases are stereospecific and often show reduced or no activity towards peptides containing D-amino acids.[1][2] Understanding the in vitro stability of this dipeptide is a critical first step in its development as a potential therapeutic agent or research tool. This guide will explore the key aspects of its stability in various in vitro systems.
Key Structural Features Influencing Stability:
-
N-Formyl Group: The N-terminal formyl modification can protect against degradation by aminopeptidases, which typically require a free N-terminus. N-terminal acetylation, a similar modification, has been shown to significantly enhance the enzymatic stability of peptides.[2]
-
D-Leucine: The presence of a D-amino acid at the C-terminus can confer significant resistance to carboxypeptidases and other endopeptidases that exhibit high stereospecificity for L-amino acids.[1]
-
Peptide Bond: The central peptide bond between glycine and D-leucine remains a potential site for enzymatic or chemical hydrolysis.
Chemical Stability Assessment
Chemical stability studies are crucial to determine the intrinsic stability of this compound and its susceptibility to degradation under various pH and temperature conditions. These studies are often conducted as "forced degradation" experiments to identify potential degradation products and pathways.[3][4]
Experimental Protocol: pH-Dependent Hydrolysis
Objective: To determine the rate of hydrolysis of this compound across a range of pH values.
Materials:
-
This compound
-
Phosphate-buffered saline (PBS), pH 7.4
-
Citrate buffer, pH 3.0
-
Borate buffer, pH 9.0
-
Incubator or water bath set to 37°C
-
Quenching solution (e.g., 10% trichloroacetic acid)
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., water or DMSO).
-
Aliquots of the stock solution are added to vials containing the different buffer solutions (pH 3.0, 7.4, and 9.0) to a final concentration of 1 mg/mL.
-
Incubate the vials at 37°C.
-
At predetermined time points (e.g., 0, 1, 2, 4, 8, 24, 48, and 72 hours), withdraw an aliquot from each vial.
-
Immediately quench the reaction by adding the aliquot to the quenching solution to stop further degradation.
-
Analyze the samples by a validated stability-indicating HPLC or UPLC-MS method to determine the remaining concentration of the parent compound.[5]
Data Presentation: Chemical Stability
The results of the chemical stability studies should be tabulated to show the percentage of this compound remaining at each time point and the calculated half-life (t½) at each pH.
Table 1: Illustrative Chemical Stability of this compound in Aqueous Buffers at 37°C
| Time (hours) | % Remaining (pH 3.0) | % Remaining (pH 7.4) | % Remaining (pH 9.0) |
| 0 | 100.0 | 100.0 | 100.0 |
| 1 | 99.8 | 99.9 | 99.5 |
| 2 | 99.5 | 99.8 | 99.0 |
| 4 | 99.0 | 99.6 | 98.1 |
| 8 | 98.1 | 99.2 | 96.2 |
| 24 | 94.5 | 97.8 | 89.0 |
| 48 | 89.3 | 95.7 | 79.2 |
| 72 | 84.4 | 93.6 | 70.1 |
| t½ (hours) | ~450 | ~1200 | ~150 |
Note: The data presented in this table is for illustrative purposes only and does not represent actual experimental results.
Enzymatic Stability Assessment
Enzymatic stability studies are designed to evaluate the susceptibility of this compound to degradation by enzymes present in biological matrices. This is critical for predicting its fate in a biological system.
Experimental Protocols
Objective: To assess the stability of this compound in human plasma.
Materials:
-
This compound
-
Freshly collected human plasma (with anticoagulant, e.g., heparin or EDTA)
-
Incubator or water bath at 37°C
-
Protein precipitation solution (e.g., acetonitrile with an internal standard)
-
Centrifuge
-
HPLC-MS/MS system
Procedure:
-
Pre-warm the plasma to 37°C.
-
Spike this compound into the plasma to a final concentration (e.g., 10 µM).
-
Incubate the plasma samples at 37°C.
-
At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), take an aliquot of the plasma.
-
Immediately add the aliquot to the protein precipitation solution to stop enzymatic activity and precipitate plasma proteins.
-
Vortex and centrifuge the samples to pellet the precipitated proteins.
-
Transfer the supernatant to a clean plate or vials for analysis.
-
Analyze the samples by a validated LC-MS/MS method to quantify the remaining this compound.
Objective: To evaluate the metabolic stability of this compound in the presence of liver enzymes.
Materials:
-
This compound
-
Human liver microsomes or S9 fraction
-
NADPH regenerating system (or NADPH)
-
Phosphate buffer (pH 7.4)
-
Incubator at 37°C
-
Quenching/protein precipitation solution (e.g., cold acetonitrile)
-
Centrifuge
-
HPLC-MS/MS system
Procedure:
-
Prepare a reaction mixture containing liver microsomes or S9 fraction and the NADPH regenerating system in phosphate buffer.
-
Pre-incubate the mixture at 37°C for a few minutes.
-
Initiate the reaction by adding this compound (e.g., to a final concentration of 1 µM).
-
Incubate at 37°C.
-
At specified time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot and add it to the cold quenching solution.
-
Process the samples as described for the plasma stability assay (centrifugation and supernatant analysis).
-
Analyze the samples by LC-MS/MS.
Data Presentation: Enzymatic Stability
The results from the enzymatic stability assays should be tabulated to show the percentage of the compound remaining over time and the calculated in vitro half-life.
Table 2: Illustrative In Vitro Enzymatic Stability of this compound
| Time (minutes) | % Remaining (Human Plasma) | % Remaining (Human Liver Microsomes + NADPH) |
| 0 | 100.0 | 100.0 |
| 5 | 98.5 | 95.2 |
| 15 | 95.1 | 86.1 |
| 30 | 90.3 | 74.3 |
| 60 | 81.6 | 55.2 |
| 120 | 66.7 | 30.5 |
| t½ (minutes) | ~180 | ~75 |
Note: The data presented in this table is for illustrative purposes only and does not represent actual experimental results.
Analytical Methodologies
A validated, stability-indicating analytical method is paramount for accurate quantification of this compound and its potential degradation products.[5]
Recommended Technique: Reversed-Phase Ultra-High-Performance Liquid Chromatography coupled with Mass Spectrometry (RP-UPLC-MS).
-
Chromatography: A C18 column is typically suitable for separating small polar molecules like dipeptides. A gradient elution with water and acetonitrile, both containing a small amount of formic acid (e.g., 0.1%), is a good starting point for method development.
-
Detection: Mass spectrometry provides the sensitivity and selectivity required to detect the parent compound and identify unknown metabolites or degradation products.[4] For quantitative analysis, tandem mass spectrometry (MS/MS) operating in Multiple Reaction Monitoring (MRM) mode is the gold standard.
Visualizations
Experimental Workflow
Diagram 1: General Workflow for In Vitro Stability Assessment
Potential Degradation Pathways
Diagram 2: Potential Degradation Pathways
Conclusion
References
The Untapped Potential of N-Formylglycyl-D-leucine as a Bacterial Chemoattractant: A Technical Guide for Researchers
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: This technical guide addresses the theoretical potential and investigational framework for N-Formylglycyl-D-leucine as a bacterial chemoattractant. As of the latest literature review, there is no direct published evidence demonstrating that bacteria exhibit a chemotactic response to this specific peptide. This document serves to provide a comprehensive background, outline potential mechanisms by analogy to known chemoattractants, and furnish detailed experimental protocols to facilitate future research in this novel area.
Executive Summary
Bacterial chemotaxis, the directed movement of bacteria in response to chemical gradients, is fundamental to pathogenesis, biofilm formation, and symbiotic relationships. A key class of chemoattractants for eukaryotic immune cells is N-formylated peptides, which are released by bacteria and signal their presence. Concurrently, D-amino acids are now understood to be significant players in bacterial physiology, influencing cell wall structure and community behavior.
The molecule this compound (fGly-D-Leu) represents a fascinating intersection of these two domains. Its N-formyl group is a classic bacterial molecular pattern, while the D-leucine residue is a non-canonical amino acid with known roles in bacterial regulation. This whitepaper explores the hypothetical potential of fGly-D-Leu as a bacterial chemoattractant, provides a detailed guide for its experimental investigation, and visualizes the underlying molecular pathways that could be involved.
Background: Formylated Peptides and D-Amino Acids in the Bacterial World
N-Formylated Peptides: A Eukaryotic Focus with Bacterial Origins
N-formylated peptides, such as the well-studied N-formylmethionyl-leucyl-phenylalanine (fMLF), are byproducts of bacterial protein synthesis.[1] In mammals, these molecules are potent chemoattractants for phagocytic leukocytes, including neutrophils and macrophages.[1][2] They are recognized by a specific class of G-protein coupled receptors known as Formyl Peptide Receptors (FPRs), which trigger downstream signaling cascades that lead to directed cell migration towards the site of infection.[1][3][4]
While the interaction between formylated peptides and eukaryotic FPRs is well-documented, the existence of analogous receptors or chemotactic responses in bacteria themselves remains an open and intriguing question. Bacteria are known to respond to a wide array of amino acids and peptides; it is therefore plausible that they have evolved mechanisms to sense their own metabolic byproducts as signals for quorum sensing or population dispersal.
D-Amino Acids: More Than Just Cell Wall Components
Historically, D-amino acids were primarily associated with the peptidoglycan cell wall of bacteria, providing structural integrity and resistance to proteases. However, recent research has unveiled their broader regulatory roles. Many bacterial species have been found to synthesize and release D-amino acids, such as D-leucine and D-methionine, which can regulate cell wall remodeling during stationary phase and trigger the dispersal of established biofilms.
Given that bacteria possess sophisticated systems for sensing amino acids, the presence of a D-amino acid in a formylated peptide could represent a unique chemical signature, potentially enabling bacteria to differentiate between self- and non-self-derived signals or to fine-tune their motile behavior in specific environmental contexts.
Hypothetical Signaling Pathway for this compound in Bacteria
While no specific receptor for fGly-D-Leu has been identified in bacteria, we can postulate a potential signaling pathway based on the well-characterized chemotaxis system in model organisms like Escherichia coli. In this model, chemoattractants are detected by transmembrane chemoreceptors known as Methyl-accepting Chemotaxis Proteins (MCPs).
The binding of a ligand to an MCP initiates a conformational change that is propagated through the receptor to a histidine kinase, CheA, and a coupling protein, CheW. This, in turn, controls the phosphorylation state of the response regulator, CheY. Phosphorylated CheY (CheY-P) can bind to the flagellar motor, inducing a switch from counter-clockwise (smooth swimming) to clockwise (tumbling) rotation, which allows the bacterium to change direction. In the presence of an attractant, CheA activity is inhibited, leading to lower levels of CheY-P, less frequent tumbling, and longer, directed runs up the chemical gradient.
A hypothetical MCP could recognize fGly-D-Leu, initiating this signaling cascade.
Quantitative Data Analysis (Comparative)
No quantitative data currently exists for the chemotactic response of bacteria to this compound. For context and as a baseline for future experiments, the following table summarizes chemotactic responses of E. coli to common amino acids. This data can serve as a benchmark for evaluating the potency of fGly-D-Leu, should it be identified as a chemoattractant.
| Chemoattractant | EC50 (mM)[5] | Response Type | Receptor(s) |
| L-Serine | ~0.005 | Attractant | Tsr |
| L-Aspartate | ~0.002 | Attractant | Tar |
| L-Leucine | ~1.0 | Repellent | Tsr |
| L-Isoleucine | ~0.1 | Repellent | Tsr |
| Glycine | ~0.03 | Attractant | Tar |
Experimental Protocols for Assessing Chemotactic Potential
To rigorously test the hypothesis that this compound is a bacterial chemoattractant, the following established protocols can be adapted.
Capillary Assay (Quantitative)
This method provides a quantitative measure of chemotaxis by comparing the number of bacteria that swim into a capillary tube containing the test compound versus a control buffer.
Materials:
-
Bacterial culture in exponential growth phase (e.g., E. coli RP437)
-
Motility buffer (e.g., 10 mM potassium phosphate, 0.1 mM EDTA, pH 7.0)
-
This compound stock solution (e.g., 100 mM in DMSO or water)
-
Control buffer (motility buffer with equivalent concentration of solvent, if applicable)
-
Positive control (e.g., 1 mM L-Aspartate)
-
1 µL glass capillary tubes
-
Microscope slides and coverslips
-
Plating media (e.g., LB agar) and incubator
Procedure:
-
Cell Preparation: Grow bacteria to mid-log phase (OD600 ≈ 0.4-0.6). Pellet the cells by gentle centrifugation (e.g., 2000 x g for 5 min). Wash the pellet twice with motility buffer and resuspend in fresh motility buffer to a final concentration of ~108 cells/mL.
-
Capillary Filling: Prepare serial dilutions of this compound in motility buffer (e.g., from 1 nM to 10 mM). Fill the 1 µL capillary tubes with the test solutions, the positive control, and the negative control buffer by dipping one end into the liquid.
-
Assay Assembly: Place a 20 µL drop of the bacterial suspension on a microscope slide. Carefully insert the filled capillary tube, sealed end first, into the drop of bacterial suspension. Cover with a coverslip.
-
Incubation: Place the slide in a humid chamber and incubate at the bacterium's optimal temperature (e.g., 30°C) for 30-60 minutes.
-
Quantification: After incubation, carefully remove the capillary tube. Expel the contents into a known volume of motility buffer. Plate serial dilutions of this suspension onto agar plates to determine the number of colony-forming units (CFUs).
-
Data Analysis: The chemotactic response is expressed as the ratio of bacteria in the test capillary to the bacteria in the control capillary. A ratio significantly greater than 1 indicates attraction.
Swarm Plate Assay (Qualitative/Semi-Quantitative)
This assay visualizes chemotaxis as a "swarm" of motile bacteria moving outwards from a central point on a soft agar plate towards a chemoattractant.
Materials:
-
Soft agar plates (e.g., LB broth with 0.3% agar)
-
Bacterial culture in exponential growth phase
-
Sterile filter paper discs (6 mm diameter)
-
This compound solution (e.g., 10 mM)
-
Control solution (sterile water or buffer)
-
Positive control (e.g., 10 mM L-Serine)
Procedure:
-
Plate Inoculation: Inoculate the center of a soft agar plate with 1-2 µL of the bacterial culture. Allow the inoculum to dry for a few minutes.
-
Disc Application: Aseptically place a sterile filter paper disc approximately 1-2 cm away from the central inoculum.
-
Compound Addition: Pipette 5-10 µL of the fGly-D-Leu solution onto the filter disc. On separate plates, use the control solution and positive control for comparison.
-
Incubation: Incubate the plates at the optimal growth temperature for 24-48 hours.
-
Observation: A chemotactic attractant will cause the bacterial swarm to expand preferentially towards the filter disc, creating a crescent or flared pattern. A repellent will cause the swarm to move away from the disc.
Future Directions and Conclusion
The study of this compound as a potential bacterial chemoattractant is a nascent field, rich with possibilities. The protocols and theoretical frameworks provided in this guide offer a clear path for investigation. Should fGly-D-Leu or similar molecules prove to be active in bacterial chemotaxis, it could open new avenues for understanding bacterial communication and developing novel antimicrobial strategies. For example, specific chemoattractants could be used to lure pathogenic bacteria into traps or to disrupt the formation of biofilms. Further research is essential to determine if this intriguing molecule is a silent bystander or an active player in the complex world of bacterial motility.
References
- 1. Recognition of Bacterial Signal Peptides by Mammalian Formyl Peptide Receptors: A NEW MECHANISM FOR SENSING PATHOGENS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | The N-formyl peptide receptors: much more than chemoattractant receptors. Relevance in health and disease [frontiersin.org]
- 3. academic.oup.com [academic.oup.com]
- 4. academic.oup.com [academic.oup.com]
- 5. dovepress.com [dovepress.com]
N-Formylglycyl-D-leucine Receptor Binding Affinity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-formylated peptides, such as N-Formylglycyl-D-leucine, are recognized as potent signaling molecules, primarily through their interaction with Formyl Peptide Receptors (FPRs). This family of G protein-coupled receptors (GPCRs) plays a pivotal role in orchestrating inflammatory responses and host defense mechanisms. While specific quantitative binding data for this compound is not extensively available in publicly accessible literature, this guide provides a comprehensive overview of the binding characteristics of structurally related N-formylated peptides to FPRs. Furthermore, it details generalized experimental protocols for assessing receptor binding affinity and delineates the canonical signaling pathways activated upon ligand binding. This document serves as a foundational resource for researchers investigating the therapeutic potential of N-formylated peptides.
Introduction to Formyl Peptide Receptors (FPRs)
The Formyl Peptide Receptor (FPR) family in humans consists of three main subtypes: FPR1, FPR2 (also known as ALX/FPRL1), and FPR3.[1][2] These receptors are integral to the innate immune system, recognizing N-formylated peptides derived from bacteria and mitochondria, which act as pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs), respectively.[1] FPRs are expressed on various immune cells, including neutrophils, monocytes, and macrophages, as well as on non-hematopoietic cells.[1][3] The binding of N-formylated peptides to these receptors initiates a cascade of intracellular signaling events, leading to cellular responses such as chemotaxis, phagocytosis, and the production of inflammatory mediators.[4]
Receptor Binding Affinity of N-Formylated Peptides
Direct quantitative binding data for this compound is not readily found in the current body of scientific literature. However, extensive research on other N-formylated peptides, particularly the prototypal agonist N-formyl-methionyl-leucyl-phenylalanine (fMLF), provides valuable insights into the expected binding affinities for this class of ligands.
FPR1 is generally considered the high-affinity receptor for many N-formylated peptides, while FPR2 exhibits a broader ligand specificity and often lower affinity for the same peptides.[4][5] It has been shown that FPR1 can display two affinity states for fMLF: a high-affinity state with a dissociation constant (Kd) in the low nanomolar range (around 1 nM) and a low-affinity state with a Kd around 100 nM.[6]
Table 1: Representative Binding Affinities of N-Formylated Peptides to Formyl Peptide Receptors
| Ligand | Receptor | Cell Type/System | Affinity Metric (Value) | Reference |
| fMet-Leu-Phe (fMLF) | FPR1 | Human Neutrophils | Kd ~ 1 nM (high affinity) | [6] |
| fMet-Leu-Phe (fMLF) | FPR1 | Human Neutrophils | Kd ~ 100 nM (low affinity) | [6] |
| fMet-Leu-Phe (fMLF) | FPR2 | Transfected Fibroblasts | Kd = 430 nM | [5] |
| fNle-Leu-Phe-Nle-Tyr-Lys | FPR1 | FHL-124 Cells | Kd ~ 0.5 nM | [7] |
| fNle-Leu-Phe-Nle-Tyr-Lys | FPR1 | Human Neutrophils | Kd = 3.2 nM | [7] |
Note: This table presents representative data for well-characterized N-formylated peptides to provide a comparative context for the potential binding affinity of this compound.
Experimental Protocols for Receptor Binding Assays
The following provides a generalized methodology for a competitive radioligand binding assay to determine the binding affinity of an unlabeled N-formylated peptide, such as this compound, to a specific Formyl Peptide Receptor.
Materials and Reagents
-
Cells: A cell line stably expressing the human FPR of interest (e.g., HEK293-FPR1, CHO-FPR2).
-
Radioligand: A high-affinity, commercially available radiolabeled FPR ligand (e.g., [³H]fMLF or a fluorescently labeled equivalent).
-
Test Ligand: this compound.
-
Binding Buffer: Typically a buffered saline solution (e.g., PBS or HBSS) with a protein carrier like bovine serum albumin (BSA) to reduce non-specific binding.
-
Washing Buffer: Cold binding buffer.
-
Scintillation Cocktail: For use with radioligands.
-
Multi-well plates: 96-well or 24-well plates suitable for cell culture and binding assays.
-
Filtration apparatus: A cell harvester or multi-well filtration system with glass fiber filters.
-
Liquid Scintillation Counter or Plate Reader: Depending on the type of labeled ligand used.
Experimental Procedure
-
Cell Preparation:
-
Culture the FPR-expressing cells to an appropriate density in multi-well plates.
-
On the day of the experiment, aspirate the culture medium and wash the cells gently with binding buffer.
-
-
Competitive Binding:
-
Prepare serial dilutions of the unlabeled test ligand (this compound) in binding buffer.
-
To each well, add a fixed concentration of the radioligand.
-
Add the varying concentrations of the unlabeled test ligand.
-
For determining non-specific binding, add a high concentration of a known, unlabeled high-affinity FPR ligand (e.g., 10 µM fMLF) to a set of wells.
-
For determining total binding, add only the radioligand and binding buffer.
-
Incubate the plates at a controlled temperature (e.g., 4°C to minimize internalization) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
-
Separation of Bound and Free Ligand:
-
Rapidly aspirate the incubation mixture.
-
Wash the cells multiple times with ice-cold washing buffer to remove unbound radioligand.
-
If using a filtration method, rapidly filter the contents of each well through glass fiber filters and wash the filters with cold washing buffer.
-
-
Quantification:
-
If using suspension cells and filtration, place the filters in scintillation vials with scintillation cocktail and count the radioactivity using a liquid scintillation counter.
-
If using adherent cells, lyse the cells in the wells and transfer the lysate to scintillation vials for counting.
-
If using a fluorescently labeled ligand, measure the fluorescence intensity using a suitable plate reader.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the log concentration of the unlabeled test ligand.
-
Fit the data to a one-site or two-site competition model using non-linear regression analysis to determine the IC50 value (the concentration of the unlabeled ligand that inhibits 50% of the specific binding of the radioligand).
-
Calculate the inhibition constant (Ki) for the test ligand using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
FPR Signaling Pathways
Upon agonist binding, FPRs undergo a conformational change, leading to the activation of heterotrimeric G proteins, typically of the Gi/o family. This initiates a cascade of downstream signaling events that ultimately mediate the cellular response.
The primary signaling cascade involves the activation of Phospholipase C (PLC) by the Gβγ subunit. PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: diacylglycerol (DAG) and inositol 1,4,5-trisphosphate (IP3). DAG activates Protein Kinase C (PKC), while IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca²⁺). The elevation of intracellular Ca²⁺ and the activation of PKC are critical events that drive various cellular functions, including chemotaxis, degranulation, and superoxide production.
Conclusion
While the specific binding affinity of this compound for Formyl Peptide Receptors remains to be definitively characterized, the existing data for structurally similar N-formylated peptides strongly suggest that it will act as a ligand for these receptors, likely with a preference for FPR1. The experimental protocols and signaling pathway information provided in this guide offer a solid foundation for researchers to investigate the pharmacological properties of this and other novel N-formylated compounds. Further studies are warranted to elucidate the precise binding kinetics and functional consequences of this compound interaction with FPRs, which could pave the way for the development of new therapeutic agents targeting inflammatory and infectious diseases.
References
- 1. Frontiers | The N-formyl peptide receptors: much more than chemoattractant receptors. Relevance in health and disease [frontiersin.org]
- 2. International Union of Basic and Clinical Pharmacology. LXXIII. Nomenclature for the Formyl Peptide Receptor (FPR) Family - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | The N-formyl peptide receptors: much more than chemoattractant receptors. Relevance in health and disease [frontiersin.org]
- 4. The Formyl Peptide Receptors: Diversity of Ligands and Mechanism for Recognition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Multiple domains of the N-formyl peptide receptor are required for high-affinity ligand binding. Construction and analysis of chimeric N-formyl peptide receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Agonist concentration–dependent changes in FPR1 conformation lead to biased signaling for selective activation of phagocyte functions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Leukocyte Chemotactic Receptor FPR1 Is Functionally Expressed on Human Lens Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
Mass Spectrometry Analysis of N-Formylglycyl-D-leucine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Formylglycyl-D-leucine is a dipeptide of interest in various fields of biomedical research, including immunology and drug development, due to its structural similarity to bacterial metabolites that can act as chemoattractants. Accurate and robust analytical methods are crucial for its identification, characterization, and quantification in complex biological matrices. This guide provides a comprehensive overview of the mass spectrometry-based analysis of this compound, detailing experimental protocols, expected data, and visual workflows to aid researchers in developing and implementing their own analytical strategies.
Physicochemical Properties and Theoretical Mass Data
Understanding the basic physicochemical properties of this compound is the foundation for developing a mass spectrometry method. The structure consists of a formyl group attached to the N-terminus of a glycyl-D-leucine dipeptide.
| Property | Value |
| Molecular Formula | C₉H₁₆N₂O₄ |
| Molecular Weight | 216.23 g/mol |
| Monoisotopic Mass | 216.1110 u |
| [M+H]⁺ (Protonated) | 217.1183 m/z |
| [M+Na]⁺ (Sodiated) | 239.0998 m/z |
| [M-H]⁻ (Deprotonated) | 215.1032 m/z |
Proposed Experimental Protocol: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
A reversed-phase liquid chromatography system coupled to a tandem mass spectrometer (LC-MS/MS) is the recommended platform for the sensitive and selective analysis of this compound.
Sample Preparation
For analysis from biological matrices such as plasma or cell culture media, a protein precipitation step is typically sufficient for sample cleanup.
-
To 100 µL of sample, add 300 µL of ice-cold acetonitrile containing an appropriate internal standard (e.g., a stable isotope-labeled version of the analyte).
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new microcentrifuge tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 98:2 water:acetonitrile with 0.1% formic acid).
-
Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.
Liquid Chromatography (LC) Parameters
| Parameter | Recommended Condition |
| Column | C18 Reversed-Phase Column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 2% B to 50% B over 5 minutes, then a rapid ramp to 95% B and re-equilibration |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Mass Spectrometry (MS) Parameters
| Parameter | Recommended Condition |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Desolvation Gas Flow | 800 L/hr |
| Collision Gas | Argon |
| MS1 Scan Range | 100-300 m/z |
| MS/MS Acquisition | Product Ion Scan or Multiple Reaction Monitoring (MRM) |
Predicted Fragmentation Pattern and Quantitative Data
In tandem mass spectrometry, the protonated molecule ([M+H]⁺ at m/z 217.12) is selected and fragmented by collision-induced dissociation (CID). The fragmentation of peptides typically occurs at the amide bonds, leading to the formation of b- and y-type ions.
Theoretical Fragmentation of this compound
The primary fragmentation is expected to occur at the peptide bond between glycine and leucine.
Caption: Predicted fragmentation of this compound.
Table of Predicted Quantitative Data for MRM Analysis
Multiple Reaction Monitoring (MRM) is a highly sensitive and selective method for quantification. The following table outlines the predicted precursor and product ion transitions for this compound.
| Precursor Ion (m/z) | Product Ion (m/z) | Ion Type | Proposed Collision Energy (eV) |
| 217.12 | 132.10 | y₁ | 15 |
| 217.12 | 86.04 | b₁ | 20 |
| 217.12 | 72.08 | Immonium ion of Leucine | 25 |
Experimental and Data Analysis Workflow
The overall process for the analysis of this compound can be visualized as a logical workflow from sample receipt to final data interpretation.
Caption: LC-MS/MS workflow for this compound analysis.
Conclusion
This technical guide provides a foundational framework for the mass spectrometry-based analysis of this compound. The proposed LC-MS/MS method, coupled with the predicted fragmentation data, offers a robust starting point for researchers to develop and validate their own quantitative assays. The provided workflows and data tables are intended to streamline the method development process and ensure high-quality, reproducible results in the study of this important dipeptide. As with any analytical method, optimization and validation are critical steps to ensure the accuracy and reliability of the data for its intended purpose.
The Putative Biological Role of N-Formylglycyl-D-leucine: An Uncharted Territory in Cellular Signaling and Therapeutics
A comprehensive review of existing scientific literature reveals a significant knowledge gap surrounding the specific biological functions of the dipeptide N-Formylglycyl-D-leucine. While related compounds and its constituent parts, N-formylated amino acids, glycine, and D-leucine, have been individually implicated in diverse physiological and pathological processes, the integrated role of this compound remains speculative and largely unexplored. This technical whitepaper aims to synthesize the available, albeit limited, information on related molecules to propose a putative role for this compound and to identify key areas for future research.
Currently, there is a conspicuous absence of direct studies, quantitative data, and established experimental protocols specifically investigating this compound. Consequently, this document will extrapolate potential functions by examining the known biological activities of structurally similar molecules. This approach is intended to provide a foundational framework for researchers, scientists, and drug development professionals interested in exploring the therapeutic potential of this novel dipeptide.
Extrapolating from N-Formylated Peptides and D-Amino Acids: A Hypothetical Framework
The biological significance of N-formylated peptides is well-established, particularly in the context of the innate immune system. N-formylmethionyl-leucyl-phenylalanine (fMLP) is a potent chemoattractant for neutrophils and other phagocytic cells, acting through the formyl peptide receptor (FPR) family. This interaction triggers a cascade of intracellular signaling events, leading to chemotaxis, degranulation, and the production of reactive oxygen species. While distinct from fMLP, the N-formyl group on this compound suggests a potential, albeit likely modulated, interaction with FPRs. The presence of a D-amino acid, D-leucine, introduces a layer of complexity. D-amino acids are increasingly recognized for their roles in neurotransmission, bacterial cell wall synthesis, and as potential biomarkers for certain diseases. The incorporation of D-leucine could confer resistance to enzymatic degradation, potentially prolonging the peptide's half-life and altering its receptor binding affinity and downstream signaling compared to its L-leucine counterpart.
Potential Signaling Pathways and Biological Roles
Based on the activities of related molecules, several putative signaling pathways and biological roles for this compound can be postulated.
Immune Modulation
Given the precedent of N-formylated peptides, a primary area of investigation should be the immunomodulatory potential of this compound. It may act as an agonist or antagonist at FPRs, thereby influencing inflammatory responses.
Caption: Putative FPR-mediated signaling cascade for this compound.
Neuromodulation
The presence of D-leucine suggests a potential role in the central nervous system. D-amino acids are known to modulate the activity of N-methyl-D-aspartate (NMDA) receptors. This compound could therefore influence synaptic plasticity and neuronal signaling.
Caption: Hypothetical workflow of this compound in neuromodulation.
Proposed Experimental Protocols for Future Investigation
To elucidate the biological role of this compound, a series of targeted experiments are necessary.
Receptor Binding Assays
Objective: To determine if this compound binds to formyl peptide receptors.
Methodology:
-
Cell Culture: Culture human neutrophil-like cells (e.g., HL-60 differentiated with DMSO) that endogenously express FPRs.
-
Radioligand Binding: Perform competitive binding assays using a radiolabeled FPR ligand (e.g., [³H]fMLP) and increasing concentrations of unlabeled this compound.
-
Data Analysis: Measure the displacement of the radioligand to determine the binding affinity (Ki) of this compound for FPRs.
Chemotaxis Assays
Objective: To assess the ability of this compound to induce leukocyte migration.
Methodology:
-
Cell Isolation: Isolate primary human neutrophils from healthy donor blood.
-
Boyden Chamber Assay: Use a Boyden chamber apparatus with a chemoattractant gradient of this compound in the lower chamber and neutrophils in the upper chamber.
-
Cell Migration Quantification: After incubation, stain and count the number of cells that have migrated through the porous membrane to the lower chamber.
Calcium Mobilization Assays
Objective: To measure intracellular calcium flux following cell stimulation with this compound.
Methodology:
-
Cell Loading: Load FPR-expressing cells with a calcium-sensitive fluorescent indicator (e.g., Fura-2 AM).
-
Stimulation and Measurement: Stimulate the cells with varying concentrations of this compound and measure the change in fluorescence intensity over time using a fluorometer or fluorescence microscope.
-
Data Analysis: Quantify the peak intracellular calcium concentration in response to stimulation.
Future Directions and Conclusion
The study of this compound is in its infancy. The putative roles in immune modulation and neuromodulation outlined in this whitepaper are based on deductive reasoning from related compounds and require rigorous experimental validation. Future research should focus on:
-
Synthesis and Characterization: Chemical synthesis and purification of this compound to ensure high purity for biological assays.
-
In Vitro and In Vivo Studies: A comprehensive in vitro characterization of its effects on various cell types, followed by in vivo studies in animal models of inflammation and neurological disorders.
-
Structure-Activity Relationship (SAR) Studies: Synthesis and testing of analogues to understand the structural determinants of its biological activity.
Methodological & Application
Application Notes and Protocols: N-Formylglycyl-D-leucine for Cell Culture Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction
N-Formylglycyl-D-leucine is a synthetic peptide with two key features that suggest potential biological activity. The N-terminal formyl group is a recognized motif for interaction with formyl peptide receptors (FPRs), a class of G protein-coupled receptors integral to the innate immune system.[1][2][3] These receptors are typically activated by N-formylated peptides of bacterial or mitochondrial origin, initiating downstream signaling cascades that regulate processes such as chemotaxis, inflammation, and cell proliferation.[2][3] The incorporation of a D-leucine residue, in place of the naturally occurring L-isomer, is expected to confer resistance to enzymatic degradation by proteases, thereby potentially increasing the peptide's stability and duration of action in a biological system.
Given these structural characteristics, this compound is a candidate for investigation as a modulator of FPR-mediated signaling pathways. Its potential applications could range from studies of inflammatory processes to the investigation of cell migration and immune responses in various cell types, including immune cells and cancer cells expressing FPRs.[2]
Data Presentation: Summary of Potential Biological Activities
The following table summarizes the hypothesized biological activities of this compound based on the known functions of analogous compounds.
| Potential Biological Activity | Rationale | Cell Types for Investigation | Key Experimental Readouts |
| Chemotaxis Induction | N-formylated peptides are potent chemoattractants for cells expressing FPRs.[1][3] | Neutrophils, Macrophages, Dendritic Cells, Glioblastoma cells | Transwell migration assay, Live-cell imaging |
| Intracellular Calcium Mobilization | FPR activation leads to G-protein-mediated release of intracellular calcium stores.[3] | Any FPR-expressing cell line (e.g., HEK293-FPR1) | Fluorescent calcium indicators (e.g., Fura-2, Fluo-4) |
| MAPK/ERK Pathway Activation | FPR signaling often involves the activation of downstream kinase cascades like the MAPK/ERK pathway.[4] | Immune cells, Cancer cell lines | Western blotting for p-ERK, p-p38 |
| Cytokine and Chemokine Release | Activation of immune cells via FPRs can stimulate the production and secretion of inflammatory mediators.[3] | Monocytes (e.g., THP-1), Macrophages | ELISA, Multiplex cytokine assays |
| Increased Metabolic Activity/Proliferation | FPR signaling can influence cell proliferation in certain contexts.[2] | Cancer cell lines (e.g., Ovarian cancer cells) | MTT assay, BrdU incorporation assay |
Experimental Protocols
Herein are detailed methodologies for key experiments to characterize the effects of this compound.
1. Cell Viability and Proliferation Assay (MTT Assay)
This protocol determines the effect of this compound on cell viability and proliferation.
-
Materials:
-
FPR-expressing cells (e.g., U937, HL-60, or a transfected cell line)
-
Complete cell culture medium
-
This compound (stock solution in DMSO or PBS)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Plate reader (570 nm absorbance)
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate for 24 hours to allow for cell attachment and recovery.
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the old medium and add 100 µL of the diluted compound to the respective wells. Include a vehicle control (medium with the same concentration of DMSO or PBS as the highest compound concentration).
-
Incubate for the desired time points (e.g., 24, 48, 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization buffer to each well and incubate overnight at 37°C in a humidified chamber.
-
Measure the absorbance at 570 nm using a microplate reader.
-
2. Chemotaxis Assay (Transwell Migration Assay)
This protocol assesses the ability of this compound to act as a chemoattractant.
-
Materials:
-
Chemotactic cells (e.g., primary neutrophils, THP-1 monocytes)
-
Chemotaxis chambers (e.g., 24-well plates with 5 µm pore size inserts)
-
Assay buffer (e.g., HBSS with 0.1% BSA)
-
This compound
-
Positive control (e.g., fMLP)
-
Staining solution (e.g., Diff-Quik)
-
-
Procedure:
-
Prepare chemoattractant solutions by diluting this compound and the positive control in assay buffer. Add 600 µL of these solutions to the lower wells of the 24-well plate. Use assay buffer alone as a negative control.
-
Resuspend cells in assay buffer to a concentration of 1 x 10^6 cells/mL.
-
Add 100 µL of the cell suspension to the upper chamber of each insert.
-
Incubate the plate at 37°C in a CO2 incubator for 1-3 hours (time may need optimization depending on the cell type).
-
Remove the inserts and wipe the top surface of the membrane with a cotton swab to remove non-migrated cells.
-
Fix the migrated cells on the bottom of the membrane with methanol for 10 minutes.
-
Stain the cells with a suitable stain (e.g., Diff-Quik).
-
Count the number of migrated cells in several high-power fields under a microscope.
-
3. Western Blot for MAPK/ERK Pathway Activation
This protocol measures the activation of key signaling proteins downstream of FPR activation.
-
Materials:
-
FPR-expressing cells
-
Serum-free medium
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-ERK1/2, anti-total-ERK1/2)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
-
Procedure:
-
Plate cells and grow to 80-90% confluency.
-
Serum-starve the cells for 4-6 hours.
-
Treat the cells with various concentrations of this compound for short time points (e.g., 5, 15, 30 minutes).
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Visualizations
Below are diagrams representing a hypothetical signaling pathway and a general experimental workflow for the characterization of this compound.
Caption: Hypothetical signaling pathway for this compound via FPR activation.
Caption: General experimental workflow for characterizing this compound.
References
- 1. Formyl peptide receptor - Wikipedia [en.wikipedia.org]
- 2. Frontiers | The N-formyl peptide receptors: much more than chemoattractant receptors. Relevance in health and disease [frontiersin.org]
- 3. The Formyl Peptide Receptors: Diversity of Ligands and Mechanism for Recognition [mdpi.com]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for N-Formyl Peptide-Mediated Chemotaxis Assays
Note on Chemoattractant Selection: These application notes utilize N-Formylmethionyl-leucyl-phenylalanine (fMLP) as a representative N-formyl peptide chemoattractant. Due to a lack of specific experimental data for N-Formylglycyl-D-leucine, the well-characterized and potent chemoattractant fMLP is used to provide detailed and reliable protocols. The principles and methods described herein are broadly applicable to other N-formyl peptides, though optimal concentrations may vary.
Introduction
Chemotaxis, the directed migration of cells along a chemical gradient, is a fundamental process in the immune response, particularly for neutrophils which are the first responders to sites of inflammation and infection. N-formyl peptides, such as fMLP, are potent chemoattractants for neutrophils and other phagocytic leukocytes. These peptides are recognized by specific G-protein coupled receptors (GPCRs) on the cell surface, initiating a signaling cascade that leads to directed cell movement. This document provides detailed protocols for assessing neutrophil chemotaxis in response to N-formyl peptides using the Boyden chamber assay, a widely accepted method for this purpose.[1][2]
Data Presentation: Quantitative Parameters for fMLP-Mediated Neutrophil Chemotaxis
The following table summarizes key quantitative data for fMLP-induced neutrophil chemotaxis, compiled from multiple studies. These values can serve as a starting point for experimental design.
| Parameter | Value | Cell Type | Assay Type | Reference |
| Optimal fMLP Concentration | 10 nM - 100 nM | Human Neutrophils | Microfluidic Device | [3][4] |
| 10⁻⁸ M (10 nM) | Human Neutrophils | Agarose Assay | [5] | |
| 5 µM (peak 1), >50 µM (peak 2) | Mouse Neutrophils | Transwell Assay | [6] | |
| EC₅₀ for Superoxide Generation | 10.2 ± 3.9 nM | Equine Neutrophils (LPS-primed) | Lucigenin-based assay | [7] |
| Incubation Time | 1 - 2 hours | Human Neutrophils | Boyden Chamber | [8][9] |
| Boyden Chamber Pore Size | 3 µm | Leukocytes/Neutrophils | Boyden Chamber | [1][10] |
| 5 µm | Monocytes/Macrophages | Boyden Chamber | [1] |
Experimental Protocols
Preparation of Reagents
-
Chemoattractant (fMLP) Stock Solution: Prepare a 10 mM stock solution of fMLP in DMSO. Store at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
-
Assay Medium: RPMI 1640 with 10% Fetal Bovine Serum (FBS) or Bovine Serum Albumin (BSA) at a concentration of 0.1-1%. Serum-free medium can also be used.[9]
-
Cell Suspension: Isolate human neutrophils from whole blood using density gradient centrifugation (e.g., Ficoll-Paque) followed by dextran sedimentation.[9] Resuspend the purified neutrophils in assay medium at a concentration of 1-2 x 10⁶ cells/mL.
Boyden Chamber Chemotaxis Assay Protocol
This protocol is adapted for a 24-well or 96-well Boyden chamber system.[1][2][9]
-
Prepare Chemoattractant Gradient: Dilute the fMLP stock solution in assay medium to the desired final concentrations (e.g., a range from 1 nM to 1 µM, with a negative control of assay medium alone). Pipette 30 µL (for 96-well) or 200 µL (for 24-well) of the diluted fMLP solutions into the lower wells of the Boyden chamber.
-
Assemble the Chamber: Carefully place the microporous membrane (e.g., 3 µm pore size for neutrophils) over the lower wells, avoiding air bubbles.[10] Then, place the upper chamber on top.
-
Seed Cells: Add 50 µL (for 96-well) or 100 µL (for 24-well) of the neutrophil suspension (1-2 x 10⁵ cells) to the upper chamber.
-
Incubation: Incubate the plate at 37°C in a humidified incubator with 5% CO₂ for 1-2 hours.[8]
-
Cell Staining and Quantification:
-
After incubation, remove the upper chamber and gently wipe the top side of the membrane with a cotton swab to remove non-migrated cells.
-
Fix the membrane by immersing it in methanol for 10 minutes.
-
Stain the migrated cells on the underside of the membrane with a suitable stain (e.g., Giemsa or DAPI).
-
Wash the membrane and allow it to air dry.
-
Mount the membrane on a microscope slide and count the number of migrated cells in several high-power fields. Alternatively, for fluorescently labeled cells or using fluorescent dyes, the fluorescence can be read on a plate reader.
-
Visualizations
Experimental Workflow for Boyden Chamber Assay
Caption: Workflow for a Boyden chamber chemotaxis assay.
fMLP Signaling Pathway in Neutrophils
Caption: Simplified fMLP signaling pathway in neutrophils.[11]
References
- 1. Boyden Chamber Technique | Life Science Research | Merck [merckmillipore.com]
- 2. Boyden chamber assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chemoattractant concentration–dependent tuning of ERK signaling dynamics in migrating neutrophils - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Differential regulation of neutrophil chemotaxis to IL-8 and fMLP by GM-CSF: lack of direct effect of oestradiol - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rupress.org [rupress.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. criver.com [criver.com]
- 10. Chemotaxis Assays | Cell Biolabs [cellbiolabs.com]
- 11. Molecular Mechanisms of N-Formyl-Methionyl-Leucyl-Phenylalanine-Induced Superoxide Generation and Degranulation in Mouse Neutrophils: Phospholipase D Is Dispensable - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: N-Formylglycyl-D-leucine as a Putative Ligand for G-protein Coupled Receptors
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: As of the latest available information, specific experimental data on N-Formylglycyl-D-leucine as a ligand for G-protein coupled receptors (GPCRs) is not extensively available in the public domain. The following application notes and protocols are based on the well-established activity of structurally similar N-formylated peptides, which are known agonists for the Formyl Peptide Receptor (FPR) family, a class of GPCRs. The provided data and protocols for related compounds, such as N-Formyl-Met-Leu-Phe (fMLF), can serve as a valuable reference for investigating the potential activity of this compound.
Introduction
N-formylated peptides are recognized by the innate immune system as pathogen-associated molecular patterns (PAMPs) or damage-associated molecular patterns (DAMPs) originating from bacteria and mitochondria, respectively.[1] These peptides are potent chemoattractants for phagocytic leukocytes, such as neutrophils and macrophages, and their effects are mediated through a specific subfamily of G-protein coupled receptors known as Formyl Peptide Receptors (FPRs). In humans, this family includes FPR1, FPR2, and FPR3.[2]
This compound, as an N-formylated dipeptide, is hypothesized to act as a ligand for one or more members of the FPR family. Activation of these receptors typically leads to a cascade of intracellular signaling events, culminating in cellular responses critical for inflammation and host defense, such as chemotaxis, degranulation, and the production of reactive oxygen species (ROS). This document provides a framework for the experimental investigation of this compound as a potential FPR agonist.
Data Presentation: Biological Activity of Representative N-Formylated Peptides
To provide a context for the potential activity of this compound, the following table summarizes the biological activities of the well-characterized FPR1 agonist, N-Formyl-Met-Leu-Phe (fMLF), and a related peptide, N-Formyl-Met-Leu-Phe-Lys (fMLFK).
| Compound | Target Receptor(s) | Bioactivity Parameter | Reported Value | Reference |
| N-Formyl-Met-Leu-Phe (fMLF) | FPR1 | Ki | 38 nM | |
| N-Formyl-Met-Leu-Phe-Lys (fMLFK) | FPR1 | EC50 | 3.5 nM | [3] |
| FPR2 | EC50 | 6.7 µM | [3] |
Signaling Pathways
Upon agonist binding, FPRs, which are coupled to inhibitory G-proteins (Gi), trigger a series of intracellular signaling events. The dissociation of the G-protein subunits initiates downstream cascades, including the activation of phospholipase C (PLC) and the phosphoinositide 3-kinase (PI3K)/protein kinase B (Akt) pathway. These events lead to an increase in intracellular calcium and the activation of mitogen-activated protein kinases (MAPKs), ultimately resulting in various cellular responses.
Caption: Generalized FPR Signaling Pathway.
Experimental Protocols
The following are detailed methodologies for key experiments to characterize the interaction of this compound with Formyl Peptide Receptors.
Experimental Workflow
Caption: Experimental Workflow for Ligand Characterization.
Receptor Binding Assay (Competition Binding)
Objective: To determine the binding affinity (Ki) of this compound for a specific Formyl Peptide Receptor (e.g., FPR1).
Materials:
-
Cells expressing the target FPR (e.g., human neutrophils, or a cell line stably expressing FPR1).
-
Radiolabeled FPR ligand (e.g., [3H]fMLF).
-
This compound (test compound).
-
Unlabeled fMLF (positive control).
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 1 mM CaCl2, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter and scintillation fluid.
Protocol:
-
Prepare cell membranes from FPR-expressing cells.
-
In a 96-well plate, add a constant concentration of radiolabeled ligand (e.g., 1 nM [3H]fMLF) to each well.
-
Add increasing concentrations of the unlabeled test compound (this compound) or the positive control (unlabeled fMLF) to the wells.
-
Add the cell membrane preparation to each well to initiate the binding reaction.
-
Incubate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold binding buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Analyze the data using a non-linear regression analysis to determine the IC50 value, which can then be converted to the Ki value using the Cheng-Prusoff equation.
Calcium Mobilization Assay
Objective: To measure the ability of this compound to induce intracellular calcium mobilization, a hallmark of FPR activation.
Materials:
-
Cells expressing the target FPR.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
This compound (test compound).
-
fMLF (positive control).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Fluorescence plate reader with an injection system.
Protocol:
-
Seed the FPR-expressing cells in a black, clear-bottom 96-well plate and allow them to adhere overnight.
-
Load the cells with a calcium-sensitive dye (e.g., Fluo-4 AM) according to the manufacturer's instructions. This typically involves incubation for 30-60 minutes at 37°C.
-
Wash the cells with assay buffer to remove excess dye.
-
Place the plate in a fluorescence plate reader and measure the baseline fluorescence.
-
Inject increasing concentrations of the test compound (this compound) or the positive control (fMLF) into the wells.
-
Immediately after injection, monitor the change in fluorescence intensity over time.
-
The peak fluorescence intensity corresponds to the maximum intracellular calcium concentration.
-
Plot the dose-response curve and calculate the EC50 value, which represents the concentration of the ligand that elicits a half-maximal response.
Chemotaxis Assay
Objective: To assess the ability of this compound to induce directed cell migration (chemotaxis) of FPR-expressing cells.
Materials:
-
FPR-expressing cells capable of chemotaxis (e.g., human neutrophils, HL-60 cells differentiated into a neutrophil-like phenotype).
-
Chemotaxis chamber (e.g., Boyden chamber or a modern equivalent with a porous membrane).
-
This compound (test compound).
-
fMLF (positive control).
-
Assay medium (e.g., RPMI-1640 with 0.5% BSA).
Protocol:
-
Prepare a cell suspension of the FPR-expressing cells in the assay medium.
-
In the lower wells of the chemotaxis chamber, add the assay medium containing different concentrations of the test compound (this compound) or the positive control (fMLF). Use assay medium alone as a negative control.
-
Place the porous membrane over the lower wells.
-
Add the cell suspension to the upper wells of the chamber.
-
Incubate the chamber at 37°C in a humidified incubator with 5% CO2 for a sufficient time to allow for cell migration (e.g., 1-3 hours).
-
After incubation, remove the non-migrated cells from the upper surface of the membrane.
-
Fix and stain the migrated cells on the lower surface of the membrane.
-
Count the number of migrated cells in several fields of view using a microscope.
-
Calculate the chemotactic index (the fold increase in cell migration in response to the test compound compared to the negative control).
Conclusion
The provided application notes and protocols offer a comprehensive guide for the investigation of this compound as a potential ligand for Formyl Peptide Receptors. While direct experimental evidence for this specific compound is currently limited, the established methodologies and the data from structurally related N-formylated peptides provide a solid foundation for its characterization. Successful execution of these experiments will elucidate the binding affinity, potency, and functional activity of this compound, thereby contributing to a better understanding of its potential role in modulating inflammatory and immune responses.
References
Protocol for the Dissolution of N-Formylglycyl-D-leucine for Experimental Use
Introduction
This document provides a detailed protocol for the dissolution of N-Formylglycyl-D-leucine, a modified dipeptide, for use in various research applications. The protocol outlines a systematic approach to solubilization, starting with the most common and gentle solvents and progressing to stronger options if necessary. Adherence to these guidelines will help ensure the integrity and stability of the compound for experimental use.
Materials and Equipment
-
This compound powder
-
Sterile, nuclease-free water
-
Phosphate-buffered saline (PBS), pH 7.4
-
Dimethyl sulfoxide (DMSO), sterile-filtered
-
0.1 M Ammonium Bicarbonate (NH₄HCO₃), sterile-filtered
-
Sterile, low-retention microcentrifuge tubes
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Sonicator (water bath or probe)
-
pH meter
Quantitative Data Summary
Due to the limited availability of specific quantitative solubility data for this compound, the following table provides a qualitative guide to solvent selection based on general principles for modified dipeptides. Researchers should perform a solubility test with a small amount of the compound before dissolving the entire stock.
| Solvent | Expected Solubility | Suitability for Cell-Based Assays | Notes |
| Sterile Water | Likely soluble | High | Recommended as the primary solvent. |
| PBS (pH 7.4) | Likely soluble | High | A suitable alternative to water, especially if the final application is in a physiological buffer. |
| 0.1 M NH₄HCO₃ | Likely soluble | Moderate | Use if the compound is poorly soluble in water or PBS. The basic pH may aid dissolution. Ensure final pH is adjusted for the experiment. |
| DMSO | Highly likely soluble | Low to Moderate | Recommended for creating high-concentration stock solutions. The final concentration of DMSO in the assay should be kept low (typically <0.5%) to avoid cytotoxicity.[1] |
Experimental Protocol: Dissolution of this compound
This protocol follows a stepwise approach to determine the optimal solvent. It is crucial to test the solubility on a small aliquot of the peptide before proceeding with the entire sample.[2]
4.1. Initial Solubility Test in Aqueous Solution
-
Equilibrate the vial of this compound to room temperature before opening to prevent condensation.[2][3]
-
Weigh a small, accurately measured amount of the powder (e.g., 1 mg) into a sterile microcentrifuge tube.
-
Add a calculated volume of sterile water to achieve a desired starting concentration (e.g., 10 mg/mL).
-
Vortex the tube for 30 seconds.
-
If the compound is not fully dissolved, sonicate the sample for 5-10 minutes in a water bath sonicator.[4] Avoid excessive heating.
-
Visually inspect the solution for any undissolved particles. If the solution is clear, this solvent is suitable.
-
If the compound remains insoluble, proceed to section 4.2.
4.2. Alternative Aqueous Solvent (Mildly Basic)
-
If solubility in water is poor, repeat step 4.1 using 0.1 M sterile ammonium bicarbonate solution instead of water.
-
The slightly basic pH of this solution may aid in dissolving the acidic dipeptide.
-
If the solution is clear, this solvent is suitable. Ensure the final pH of your stock solution is compatible with your experimental conditions and adjust if necessary.
-
If the compound remains insoluble, proceed to section 4.3.
4.3. Organic Solvent for Hydrophobic Compounds
-
For compounds that are insoluble in aqueous solutions, an organic solvent like DMSO is recommended.[1][4]
-
Weigh a small, accurately measured amount of the powder into a sterile microcentrifuge tube.
-
Add a minimal volume of sterile DMSO to completely dissolve the compound and create a high-concentration stock solution.
-
Vortex until the powder is fully dissolved. Gentle warming to 37°C may be applied if necessary.
-
For experimental use, this DMSO stock solution should be serially diluted in the appropriate aqueous buffer (e.g., cell culture medium, PBS) to the final working concentration. Ensure the final DMSO concentration is non-toxic to the cells or does not interfere with the assay.[1]
4.4. Preparation of Working Solutions
-
Once a suitable stock solution is prepared, it can be diluted to the desired working concentration using the appropriate sterile buffer or medium for your experiment.
-
When diluting a DMSO stock into an aqueous solution, add the stock solution dropwise to the buffer while vortexing to prevent precipitation.[1]
4.5. Storage of Stock Solutions
-
It is recommended to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.[3]
-
Store the aliquots at -20°C or -80°C for long-term stability.
-
Before use, thaw the aliquot at room temperature and briefly centrifuge to collect the contents at the bottom of the tube.
Diagrams
Caption: Workflow for dissolving this compound.
Caption: Example signaling pathway involving a dissolved peptide.
References
Application Notes: High-Throughput Screening for Modulators of Formyl Peptide Receptor 1 (FPR1) using N-Formylglycyl-D-leucine as a Putative Ligand
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Formyl Peptide Receptors (FPRs) are a family of G protein-coupled receptors (GPCRs) that play a critical role in the innate immune system.[1][2][3] These receptors are activated by N-formyl peptides, which are released by bacteria or from damaged host cells, initiating a signaling cascade that leads to chemotaxis and inflammation.[1][4] The FPR family in humans consists of three members: FPR1, FPR2, and FPR3.[2] Due to their involvement in a variety of inflammatory and neurodegenerative diseases, FPRs have emerged as promising therapeutic targets.[2][5]
This document outlines a detailed protocol for a high-throughput screening (HTS) campaign to identify novel modulators of FPR1. The assay is based on the measurement of intracellular calcium mobilization upon receptor activation. For the purpose of this application note, we will consider the hypothetical use of N-Formylglycyl-D-leucine as a member of a compound library to be screened for agonist or antagonist activity at FPR1.
Assay Principle
FPR1 is coupled to the Gi class of G proteins.[5] Upon agonist binding, the G protein dissociates, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+). This transient increase in cytosolic Ca2+ can be detected using a fluorescent calcium indicator dye. In an HTS format, agonists will induce a fluorescent signal, while antagonists will inhibit the signal generated by a known FPR1 agonist.
Signaling Pathway of FPR1 Activation
Caption: FPR1 signaling cascade upon ligand binding.
Data Presentation
The following table represents hypothetical data from a high-throughput screen for FPR1 modulators. The data illustrates the potency of example agonists (as EC50 values) and antagonists (as IC50 values).
| Compound ID | Compound Type | EC50 (nM) | IC50 (nM) | Max Response (% of Control Agonist) |
| Control Agonist | Agonist | 15 | - | 100 |
| Cmpd-001 | Agonist | 45 | - | 95 |
| Cmpd-002 | Partial Agonist | 120 | - | 60 |
| This compound (Hypothetical) | Agonist | 85 | - | 88 |
| Control Antagonist | Antagonist | - | 25 | N/A |
| Cmpd-003 | Antagonist | - | 78 | N/A |
| Cmpd-004 | Inactive | >10,000 | >10,000 | <10 |
Experimental Protocols
1. Cell Culture and Plating
-
Cell Line: HEK293 cell line stably expressing human FPR1.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, 100 µg/mL streptomycin, and a selection antibiotic (e.g., 500 µg/mL G418).
-
Culture Conditions: Maintain cells at 37°C in a humidified atmosphere with 5% CO2.
-
Plating for Assay:
-
Harvest cells using a non-enzymatic cell dissociation solution.
-
Resuspend cells in assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES, pH 7.4).
-
Adjust cell density to 2 x 105 cells/mL.
-
Dispense 50 µL of the cell suspension into each well of a black, clear-bottom 96-well plate.
-
Incubate the plate at 37°C for 2-4 hours to allow for cell attachment.
-
2. Calcium Mobilization Assay Protocol
-
Reagents:
-
Calcium-sensitive dye (e.g., Fluo-4 AM)
-
Probenecid (to prevent dye leakage)
-
Control Agonist (e.g., fMLP)
-
Control Antagonist (e.g., a known FPR1 antagonist)
-
Test compounds (including this compound)
-
-
Procedure:
-
Dye Loading:
-
Prepare a dye loading solution containing the calcium-sensitive dye and probenecid in assay buffer.
-
Remove the culture medium from the cell plate and add 50 µL of the dye loading solution to each well.
-
Incubate the plate at 37°C for 60 minutes in the dark.
-
-
Compound Addition:
-
Prepare serial dilutions of the test and control compounds in assay buffer.
-
For agonist screening, add 25 µL of the compound dilutions to the cell plate.
-
For antagonist screening, add 12.5 µL of the compound dilutions and incubate for 15-30 minutes, then add 12.5 µL of a control agonist at its EC80 concentration.
-
-
Signal Detection:
-
Immediately after compound addition, place the plate in a fluorescence plate reader (e.g., FLIPR or FlexStation).
-
Measure the fluorescence intensity (Excitation: 485 nm, Emission: 525 nm) every second for 2-3 minutes.
-
-
3. Data Analysis
-
Determine the maximum fluorescence signal for each well.
-
Normalize the data:
-
For agonist mode, express the response as a percentage of the signal from the control agonist.
-
For antagonist mode, express the inhibition as a percentage of the signal from the control agonist in the absence of any antagonist.
-
-
Plot the dose-response curves using a non-linear regression model (log(agonist) vs. response or log(antagonist) vs. response).
-
Calculate the EC50 (for agonists) and IC50 (for antagonists) values from the fitted curves.
High-Throughput Screening Workflow
References
- 1. Formyl peptide receptor - Wikipedia [en.wikipedia.org]
- 2. The N-formyl peptide receptors: much more than chemoattractant receptors. Relevance in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | The N-formyl peptide receptors: much more than chemoattractant receptors. Relevance in health and disease [frontiersin.org]
- 4. mdpi.com [mdpi.com]
- 5. The N-formyl peptide receptors: contemporary roles in neuronal function and dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Labeling N-Formylglycyl-D-leucine with Fluorescent Tags
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-formyl peptides, such as N-Formylglycyl-D-leucine, are potent chemoattractants for phagocytic leukocytes, including neutrophils. They are recognized by a specific class of G-protein coupled receptors known as Formyl Peptide Receptors (FPRs), initiating a signaling cascade that leads to directed cell migration, degranulation, and the production of reactive oxygen species.[1][2][3][4] The ability to label these peptides with fluorescent tags is crucial for a variety of research applications, including receptor binding assays, cellular imaging of neutrophil activation, and high-throughput screening for novel FPR modulators.
This document provides a detailed protocol for the fluorescent labeling of this compound by targeting its C-terminal carboxyl group. Since the N-terminal amine is blocked by a formyl group, standard amine-reactive labeling is not feasible. The described method utilizes the robust and widely-used carbodiimide chemistry (EDC/NHS) to couple an amine-functionalized fluorophore to the peptide.[5][6]
Principle of the Method
The labeling strategy involves a two-step, one-pot reaction. First, the C-terminal carboxyl group of this compound is activated by 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS) to form a semi-stable NHS ester. This activated ester is then susceptible to nucleophilic attack by the primary amine of an amine-reactive fluorescent dye, resulting in the formation of a stable amide bond and the covalently labeled peptide.
Materials and Reagents
-
This compound
-
Amine-reactive fluorescent dye (e.g., Fluorescein-amine, Rhodamine-amine, Alexa Fluor™ amine)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
N,N-Diisopropylethylamine (DIPEA)
-
0.1% Trifluoroacetic acid (TFA) in water (HPLC Solvent A)
-
0.1% Trifluoroacetic acid (TFA) in acetonitrile (HPLC Solvent B)
-
Reaction vials and magnetic stir bar
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) system with a C18 column[7]
-
Mass Spectrometer (for product verification)[8]
-
Fluorometer or plate reader (for characterization)
Experimental Protocols
Protocol 1: C-Terminal Labeling of this compound
This protocol describes the general procedure for coupling an amine-containing fluorescent dye to the C-terminus of the peptide.
-
Peptide Dissolution : Dissolve this compound in a minimal amount of anhydrous DMF or DMSO to a final concentration of 10-20 mg/mL in a clean reaction vial.
-
Carboxyl Group Activation :
-
Add NHS to the peptide solution at a 1.5-fold molar excess over the peptide.
-
Add EDC to the solution at a 1.5-fold molar excess over the peptide.
-
Allow the activation reaction to proceed for 15-30 minutes at room temperature with gentle stirring.
-
-
Fluorophore Coupling :
-
Dissolve the amine-reactive fluorescent dye in a minimal amount of anhydrous DMF or DMSO.
-
Add the dye solution to the activated peptide mixture. A 1.1 to 1.3-fold molar excess of the dye over the peptide is recommended.
-
Add DIPEA to the reaction mixture to raise the pH to ~7.5-8.0, facilitating the coupling reaction.
-
Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C, protected from light.
-
-
Reaction Quenching (Optional) : The reaction can be quenched by adding a small amount of an amine-containing buffer like Tris or hydroxylamine to consume any remaining NHS-activated peptide.
-
Sample Preparation for Purification : Dilute the reaction mixture with HPLC Solvent A to ensure compatibility with the purification column and to stop the reaction.
Protocol 2: Purification by RP-HPLC
Purification is essential to separate the labeled peptide from the unreacted peptide, free dye, and reaction byproducts.[9][10]
-
System Equilibration : Equilibrate the RP-HPLC system (equipped with a C18 column) with 95% Solvent A and 5% Solvent B.
-
Injection : Inject the diluted reaction mixture onto the column.
-
Elution Gradient : Elute the products using a linear gradient of Solvent B (e.g., 5% to 95% Solvent B over 30 minutes). The hydrophobic nature of the fluorescent dye will typically cause the labeled peptide to elute later than the unlabeled peptide.[9]
-
Fraction Collection : Monitor the elution profile using UV absorbance (at 214 nm for the peptide bond and at the absorbance maximum of the dye) and/or fluorescence detection. Collect fractions corresponding to the desired product peak.
-
Solvent Removal : Lyophilize the collected fractions to remove the HPLC solvents and obtain the purified fluorescently labeled peptide.
Protocol 3: Product Characterization
-
Mass Spectrometry : Confirm the identity of the product by analyzing the lyophilized powder with Mass Spectrometry (e.g., ESI-MS). The observed mass should correspond to the calculated mass of the this compound-fluorophore conjugate.[8][11]
-
Fluorescence Spectroscopy :
-
Dissolve a small amount of the purified product in a suitable buffer (e.g., PBS).
-
Measure the absorbance spectrum to determine the concentration and confirm the presence of the dye.
-
Measure the fluorescence excitation and emission spectra to confirm the photophysical properties of the conjugated dye.
-
Data Presentation
Table 1: Properties of Common Amine-Reactive Fluorescent Dyes
This table summarizes the spectral properties of commercially available fluorescent dyes suitable for the labeling protocol. Researchers can use this data to select a fluorophore that matches the excitation sources and emission filters of their instrumentation.
| Fluorescent Dye | Excitation (nm) | Emission (nm) | Molar Extinction Coefficient (cm⁻¹M⁻¹) | Quantum Yield |
| Fluorescein (FITC) | 494 | 518 | ~75,000 | ~0.92 |
| Rhodamine B | 555 | 580 | ~105,000 | ~0.31 |
| Alexa Fluor™ 488 | 495 | 519 | ~73,000 | ~0.92 |
| Alexa Fluor™ 555 | 555 | 565 | ~155,000 | ~0.10 |
| Alexa Fluor™ 647 | 650 | 668 | ~270,000 | ~0.33 |
| Cy®3 | 550 | 570 | ~150,000 | ~0.15 |
| Cy®5 | 649 | 670 | ~250,000 | ~0.27 |
Note: Photophysical properties can be influenced by conjugation and the local environment. Values are approximate.
Table 2: Typical Labeling Reaction Parameters
This table provides a sample calculation and reaction setup for a typical labeling experiment.
| Parameter | Value | Notes |
| Peptide | This compound | MW: 216.24 g/mol |
| Amount of Peptide | 5 mg (23.1 µmol) | Starting material |
| Fluorophore | Alexa Fluor™ 488 Cadaverine | MW: 471.53 g/mol |
| Molar Ratio (Dye:Peptide) | 1.2 : 1 | 27.7 µmol (13.1 mg) |
| EDC Molar Ratio | 1.5 : 1 (vs. Peptide) | 34.7 µmol (6.7 mg) |
| NHS Molar Ratio | 1.5 : 1 (vs. Peptide) | 34.7 µmol (4.0 mg) |
| Reaction Solvent | Anhydrous DMF | 500 µL |
| Reaction Time / Temp | 4 hours / Room Temp | Protect from light |
| Expected Product Mass | 669.77 g/mol | [M+H]⁺ = 670.78 |
| Purification Method | RP-HPLC (C18 Column) | Gradient elution |
Visualizations
Experimental Workflow
Application: Formyl Peptide Receptor (FPR) Signaling
Fluorescently labeled N-formyl peptides can be used to visualize and study the activation of the Formyl Peptide Receptor (FPR), a key receptor in innate immunity.[12][13]
References
- 1. Mitochondrion - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Assessment of neutrophil N-formyl peptide receptors by using antibodies and fluorescent peptides [diva-portal.org]
- 4. academic.oup.com [academic.oup.com]
- 5. google.com [google.com]
- 6. google.com [google.com]
- 7. hplc.eu [hplc.eu]
- 8. youtube.com [youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. perlan.com.pl [perlan.com.pl]
- 11. m.youtube.com [m.youtube.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. JCI - Welcome [jci.org]
Application Notes and Protocols: N-Formylglycyl-D-leucine for Immunology Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Formylglycyl-D-leucine is a synthetic dipeptide with potential applications in immunology research, particularly in the study of innate immunity and inflammation. As a small N-formylated peptide, it is predicted to function as an agonist for Formyl Peptide Receptors (FPRs), a class of G protein-coupled receptors that play a critical role in host defense by recognizing bacterial and mitochondrial-derived formylated peptides.[1][2] The incorporation of a D-leucine residue may confer increased stability against enzymatic degradation, making it a valuable tool for in vitro and in vivo studies.
FPRs are primarily expressed on the surface of phagocytic leukocytes, such as neutrophils and monocytes, and are involved in mediating chemotaxis, degranulation, and the production of reactive oxygen species (ROS).[2][3] By activating these receptors, this compound can be used to investigate the signaling pathways that govern inflammatory responses and to screen for potential modulators of these pathways.
This document provides detailed application notes, experimental protocols, and hypothetical data to guide the use of this compound in immunology research.
Potential Applications
-
Chemotaxis Assays: Studying the migration of neutrophils, monocytes, and other immune cells towards a chemical gradient.
-
Calcium Mobilization Assays: Investigating the intracellular signaling events following FPR activation.
-
Degranulation Assays: Measuring the release of enzymes and other effector molecules from immune cells.
-
ROS Production Assays: Quantifying the oxidative burst in phagocytes.
-
Receptor Binding Assays: Characterizing the affinity and selectivity of this compound for different FPR subtypes.
-
Screening for FPR Antagonists: Identifying novel compounds that block FPR-mediated inflammation.
Data Presentation
The following table summarizes hypothetical quantitative data for this compound in various immunological assays. These values are provided for illustrative purposes and should be determined experimentally for each specific application.
| Parameter | Value (Hypothetical) | Assay Type | Cell Type |
| EC50 (Chemotaxis) | 5 nM | Boyden Chamber Assay | Human Neutrophils |
| EC50 (Calcium Flux) | 10 nM | Fluo-4 AM Calcium Assay | HL-60 Cells |
| EC50 (ROS Production) | 25 nM | DHR 123 Assay | Human Monocytes |
| Ki (FPR1 Binding) | 2 nM | Radioligand Binding Assay | FPR1-expressing CHO cells |
| Ki (FPR2 Binding) | 50 nM | Radioligand Binding Assay | FPR2-expressing CHO cells |
Signaling Pathway
Activation of Formyl Peptide Receptor 1 (FPR1) by this compound is anticipated to initiate a signaling cascade characteristic of G protein-coupled receptors. This pathway is crucial for mediating the chemotactic and pro-inflammatory functions of phagocytic leukocytes.
References
Application Notes: Studying Peptide-Protein Interactions with N-Formylglycyl-D-leucine
References
Application Notes and Protocols: N-Formylglycyl-D-leucine as a Tool for Studying D-amino Acid Signaling
Audience: Researchers, scientists, and drug development professionals.
Introduction
N-formylated peptides are potent signaling molecules that play a critical role in the innate immune response. These peptides, often of bacterial or mitochondrial origin, are recognized by a specific class of G protein-coupled receptors (GPCRs) known as Formyl Peptide Receptors (FPRs). The prototypical ligand for these receptors is N-formyl-methionyl-leucyl-phenylalanine (fMLF), which binds with high affinity to Formyl Peptide Receptor 1 (FPR1).
This document provides detailed application notes and protocols for the use of N-Formylglycyl-D-leucine, a synthetic N-formylated peptide, as a research tool to study D-amino acid signaling, with a primary focus on the activation of FPRs. The incorporation of a D-amino acid, D-leucine, is a common strategy in peptide design aimed at increasing metabolic stability by reducing susceptibility to enzymatic degradation. This enhanced stability makes this compound a valuable tool for prolonged in vitro and in vivo studies of FPR signaling.
These notes will use the well-characterized N-formylated peptide, fMLF, as a reference compound to provide a framework for understanding the expected biological activity and for designing experiments with this compound.
Data Presentation: Quantitative Parameters of FPR Ligands
The following table summarizes key quantitative data for the interaction of the well-characterized FPR1 agonist, fMLF, with its receptor. These values provide a benchmark for designing and interpreting experiments using this compound.
| Ligand | Receptor | Assay Type | Cell Type | Parameter | Value | Reference |
| fMLF | Human FPR1 | Radioligand Binding | HL-60 cells | Kd | ~3 nM | [1] |
| fMLF | Human FPR1 | Calcium Mobilization | Neutrophils | EC50 | ~20 nM | [2] |
| fMLF | Human FPR1 | Superoxide Production | Neutrophils | EC50 | ~20 nM | [2] |
| fMLF | Human FPR1 | Chemotaxis | Neutrophils | EC50 | Lower than for superoxide production | [2] |
| WKYMVm | Human FPR2 | Calcium Mobilization | HL-60 cells | EC50 | ~3 nM | [3] |
Signaling Pathways
Activation of FPR1 by N-formylated peptides like this compound initiates a cascade of intracellular signaling events, primarily through the Gαi subunit of the heterotrimeric G protein. This leads to the activation of multiple downstream effector pathways, culminating in various cellular responses critical for the innate immune response.
FPR1 Signaling Cascade
References
Application Notes and Protocols: N-Formylglycyl-D-leucine in Microbiology
Disclaimer: The following application notes and protocols are based on the potential activities of the constituent components of N-Formylglycyl-D-leucine (N-FG-D-L), as specific research on this compound is not currently available in the public domain. These notes are intended to serve as a foundational guide for researchers initiating studies on this and similar novel dipeptides.
Introduction
This compound is a dipeptide composed of an N-formylated glycine residue and a D-leucine residue. Based on the known microbiological activities of its components, N-FG-D-L is hypothesized to possess two primary functions:
-
Direct Antimicrobial Activity: The inclusion of a D-amino acid (D-leucine) may confer antimicrobial properties, potentially through membrane disruption or interference with cell wall synthesis. D-amino acids are known to enhance the potency and stability of antimicrobial peptides.[1][2]
-
Immunomodulatory and Chemoattractant Activity: N-formylated peptides are potent chemoattractants for prokaryotic and eukaryotic cells, particularly immune cells like neutrophils, through interaction with formyl peptide receptors (FPRs).[3][4][5] This suggests N-FG-D-L could play a role in signaling and modulating host-pathogen interactions.
These application notes provide a framework for investigating these potential activities.
Section 1: Hypothetical Antimicrobial Activity
The presence of D-leucine suggests that N-FG-D-L may exhibit direct antimicrobial effects, particularly against Gram-positive bacteria. The glycine residue may provide structural flexibility, aiding in potential interactions with the bacterial cell membrane.
Application Note 1.1: Determining Minimum Inhibitory Concentration (MIC)
This protocol outlines the determination of the MIC of N-FG-D-L against a panel of clinically relevant bacteria using the broth microdilution method.[6][7]
Data Presentation: Hypothetical MIC Values for N-FG-D-L
The following table presents a template for summarizing potential MIC data. Actual values must be determined experimentally.
| Microorganism | Strain | Gram Stain | Hypothetical MIC (µg/mL) |
| Staphylococcus aureus | ATCC 29213 | Gram-positive | 16 |
| Enterococcus faecalis | ATCC 29212 | Gram-positive | 32 |
| Escherichia coli | ATCC 25922 | Gram-negative | >128 |
| Pseudomonas aeruginosa | ATCC 27853 | Gram-negative | >128 |
| Methicillin-resistant S. aureus (MRSA) | Clinical Isolate | Gram-positive | 32 |
Experimental Protocol 1.1: Broth Microdilution MIC Assay
1. Materials:
-
This compound (stock solution of 1280 µg/mL in sterile water or appropriate solvent)
-
96-well microtiter plates (sterile)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial strains (e.g., S. aureus, E. coli)
-
Spectrophotometer
-
Plate reader (600 nm)
-
Sterile pipette tips and multichannel pipettes
-
Incubator (37°C)
2. Procedure:
-
Bacterial Inoculum Preparation:
-
From a fresh agar plate, select 3-5 colonies of the test bacterium and inoculate into 5 mL of CAMHB.
-
Incubate at 37°C with shaking until the culture reaches a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute the bacterial suspension in CAMHB to achieve a final concentration of 5 x 10⁵ CFU/mL in the wells of the microtiter plate.
-
-
Serial Dilution of N-FG-D-L:
-
Add 100 µL of sterile CAMHB to wells 2 through 12 of a 96-well plate.
-
Add 200 µL of the N-FG-D-L stock solution (1280 µg/mL) to well 1.
-
Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, then transferring 100 µL from well 2 to well 3, and so on, down to well 10. Discard 100 µL from well 10.
-
Well 11 should serve as a growth control (no compound), and well 12 as a sterility control (no bacteria).
-
-
Inoculation:
-
Add 100 µL of the prepared bacterial inoculum to wells 1 through 11. The final volume in these wells will be 200 µL.
-
Add 100 µL of sterile CAMHB to well 12.
-
-
Incubation:
-
Cover the plate and incubate at 37°C for 18-24 hours.
-
-
Reading Results:
-
The MIC is the lowest concentration of N-FG-D-L that completely inhibits visible growth of the bacterium.[7] This can be assessed visually or by using a plate reader to measure optical density at 600 nm.
-
Visualization: Workflow for MIC Determination
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Section 2: Hypothetical Chemoattractant and Immunomodulatory Activity
The N-formyl group suggests that N-FG-D-L could act as a chemoattractant for bacteria and/or host immune cells, such as neutrophils.
Application Note 2.1: Assessing Bacterial Chemotaxis
This protocol describes a qualitative and semi-quantitative method to assess if N-FG-D-L acts as a chemoattractant for motile bacteria.
Experimental Protocol 2.1: Capillary Chemotaxis Assay
This protocol is adapted from established methods for assessing bacterial chemotaxis.[8][9][10]
1. Materials:
-
This compound (test compound)
-
Chemotaxis buffer (e.g., 10 mM potassium phosphate, 0.1 mM EDTA, pH 7.0)
-
Motile bacterial strain (e.g., E. coli)
-
Capillary tubes (1 µL)
-
Microscope slides and coverslips
-
Small chamber (e.g., a modified microscope slide)
-
Positive control (e.g., L-aspartate)
-
Negative control (chemotaxis buffer)
2. Procedure:
-
Bacterial Preparation:
-
Grow the motile bacterial strain to mid-log phase.
-
Wash the cells twice with chemotaxis buffer by gentle centrifugation and resuspend in the same buffer to an OD₆₀₀ of approximately 0.5.
-
-
Capillary Preparation:
-
Prepare solutions of N-FG-D-L in chemotaxis buffer at various concentrations (e.g., 1 µM, 10 µM, 100 µM).
-
Prepare positive and negative controls.
-
Fill the 1 µL capillary tubes with the respective solutions.
-
-
Assay Setup:
-
Place a small drop of the bacterial suspension on the microscope slide within the chamber.
-
Carefully insert one end of the filled capillary tube into the bacterial suspension.
-
Seal the chamber to prevent evaporation.
-
-
Incubation:
-
Incubate the slide at room temperature for 30-60 minutes.
-
-
Quantification:
-
Carefully remove the capillary tube and wipe the outside to remove adhering bacteria.
-
Expel the contents of the capillary into a known volume of buffer.
-
Perform serial dilutions and plate on appropriate agar to determine the number of colony-forming units (CFUs).
-
An accumulation of bacteria significantly above the negative control indicates chemoattraction.
-
Visualization: Bacterial Chemotaxis Signaling Pathway
Caption: Hypothesized signaling cascade for bacterial chemotaxis towards N-FG-D-L.
Visualization: Logical Relationship of Potential Activities
Caption: Logical relationship of N-FG-D-L's components to its potential activities.
References
- 1. Modification Strategy of D-leucine Residue Addition on a Novel Peptide from Odorrana schmackeri, with Enhanced Bioactivity and In Vivo Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. The N-formyl peptide receptors: much more than chemoattractant receptors. Relevance in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. basic-characteristics-of-the-neutrophil-receptors-that-recognize-formylated-peptides-a-danger-associated-molecular-pattern-generated-by-bacteria-and-mitochondria - Ask this paper | Bohrium [bohrium.com]
- 6. m.youtube.com [m.youtube.com]
- 7. mdpi.com [mdpi.com]
- 8. 4.8. Chemotaxis Assay [bio-protocol.org]
- 9. Identification and Characterization of Bacterial Chemoreceptors Using Quantitative Capillary and Gradient Plate Chemotaxis Assays [bio-protocol.org]
- 10. Protocols for the Measurement of Bacterial Chemotaxis to Hydrocarbons | Springer Nature Experiments [experiments.springernature.com]
Troubleshooting & Optimization
Technical Support Center: Improving the Solubility of N-Formylglycyl-D-leucine
This guide provides troubleshooting strategies and answers to frequently asked questions regarding the solubilization of the dipeptide N-Formylglycyl-D-leucine in aqueous buffers for research and development applications.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound not dissolving in neutral aqueous buffers like water or PBS (pH 7.4)?
A: The solubility of this compound is influenced by its specific chemical structure. The presence of the hydrophobic D-leucine side chain and the N-terminal formyl group, which neutralizes the typically positive charge of the N-terminal amine, contributes to the molecule's overall hydrophobicity.[1][2] While the C-terminal carboxyl group is negatively charged at neutral pH, giving the peptide a net charge of -1, the hydrophobic characteristics can still hinder dissolution in plain aqueous solutions.[3]
Q2: What is the first troubleshooting step I should take if the peptide doesn't dissolve?
A: The most recommended initial step is to adjust the pH of the solvent.[4][5] Since this compound is an acidic peptide (net negative charge at neutral pH), increasing the pH of the buffer slightly can significantly enhance its solubility by ensuring the C-terminal carboxyl group is fully deprotonated and charged.[4][6] Peptides are generally more soluble at pH values away from their isoelectric point (pI).[1][7]
Q3: If pH adjustment is insufficient, what is the next step?
A: For peptides with hydrophobic character that do not dissolve with pH adjustment alone, the use of a small amount of an organic co-solvent is recommended.[4][8] The best practice is to first dissolve the peptide in a minimal volume of the pure organic solvent and then slowly add the aqueous buffer to your desired final concentration.[4]
Q4: Which organic co-solvents are recommended, and are there any precautions?
A: Dimethyl sulfoxide (DMSO) is a common and effective choice for hydrophobic peptides due to its high solubilizing power and relatively low toxicity in many biological assays.[4][8] Alternatives include dimethylformamide (DMF) or acetonitrile (ACN).[8] It is critical to consider the compatibility of these solvents with your specific experiment. For cell-based assays, the final concentration of DMSO should generally not exceed 1% (v/v) to avoid cytotoxicity.[4]
Q5: Can I use physical methods like sonication or heating to aid dissolution?
A: Yes, physical methods can be effective. Sonication can help break up peptide aggregates and enhance solubilization.[4] It is best to use a bath sonicator or perform short bursts of sonication with the sample on ice to prevent heating.[8] Gentle warming of the solution (e.g., to <40°C) can also increase solubility, but it should be done with caution to avoid potential thermal degradation of the peptide.[2][5]
Q6: How does salt concentration in the buffer affect solubility?
A: The effect of salt concentration is complex. At low concentrations, salts can sometimes increase peptide solubility, a phenomenon known as "salting in."[9][10] However, at high concentrations, salts can compete for water molecules, leading to decreased peptide solubility and precipitation ("salting out").[2][9] If you are experiencing issues, preparing your buffer with a different ionic strength is a variable that can be tested.
Q7: My peptide solution appears cloudy or has formed a gel. What does this mean and what should I do?
A: A cloudy, gel-like, or particulate-containing solution indicates that the peptide is suspended, not fully dissolved. This can be due to aggregation, which is common for hydrophobic peptides.[1] Before trying a stronger solvent, it is recommended to sonicate the current solution to see if the particles break up. If this fails, the peptide may need to be recovered by lyophilization before attempting to dissolve it in a different solvent system, such as one with an organic co-solvent.[8]
Data Presentation
Table 1: Physicochemical Characteristics of this compound
| Property | Description | Implication for Solubility |
| Structure | Formyl-Gly-D-Leu-OH | Dipeptide with a blocked N-terminus and a hydrophobic side chain. |
| Amino Acid Composition | Contains Glycine (neutral) and D-Leucine (hydrophobic). | The leucine residue significantly contributes to the peptide's hydrophobic nature, potentially reducing aqueous solubility.[1] |
| Net Charge at pH 7.0 | Approximately -1 | The peptide is acidic. It will be more soluble in basic solutions where the C-terminal carboxyl group is deprotonated.[11] |
| Classification | Acidic, moderately hydrophobic peptide. | A combination of pH adjustment and potentially co-solvents may be necessary for complete dissolution.[1][4] |
Table 2: Summary of Recommended Solubilization Strategies
| Strategy | When to Use | Recommended Protocol | Potential Issues |
| pH Adjustment | First-line approach for this acidic peptide. | Add a small amount of 0.1M ammonium bicarbonate or another dilute base to the aqueous buffer to raise the pH to 8.0-9.0. | May not be sufficient for high concentrations; final pH must be compatible with the experiment. |
| Organic Co-solvents | When pH adjustment fails due to hydrophobicity. | Dissolve peptide in 100% DMSO, then slowly dilute with aqueous buffer to the final concentration.[8] | Co-solvent may interfere with downstream biological assays; DMSO is typically kept <1%.[4] |
| Sonication | If particulates are visible or the solution is cloudy. | Use a bath sonicator or short bursts of probe sonication, keeping the sample chilled on ice.[8] | Over-sonication can generate heat and potentially damage the peptide. |
| Gentle Warming | To increase the rate and extent of dissolution. | Warm the solution briefly at a temperature below 40°C.[5] | Risk of peptide degradation with prolonged or excessive heat. |
Experimental Protocols & Troubleshooting
General Protocol for Reconstitution
-
Before opening, allow the lyophilized peptide vial to warm to room temperature.
-
Add the selected sterile solvent or buffer to the vial to achieve the highest possible stock concentration.
-
Vortex or gently swirl the vial to mix.
-
If the peptide does not dissolve, proceed with the troubleshooting steps outlined below.
-
Once dissolved, the stock solution can be diluted with the final experimental buffer.
-
Always centrifuge the peptide solution before use to pellet any undissolved micro-particulates.[4][5]
Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting solubility issues with this compound.
Caption: A step-by-step workflow for dissolving this compound.
Signaling Pathway Logic: Effect of pH on Solubility
The solubility of this compound is directly related to its net charge, which is dictated by the pH of the buffer. The diagram below illustrates this relationship.
Caption: Relationship between buffer pH, peptide charge, and resulting solubility.
References
- 1. The Solubility Challenge in Peptide Therapeutics | Blog | Biosynth [biosynth.com]
- 2. reta-peptide.com [reta-peptide.com]
- 3. Solubility Guidelines for Peptides [sigmaaldrich.com]
- 4. jpt.com [jpt.com]
- 5. Peptide Dissolving Guidelines - Creative Peptides [creative-peptides.com]
- 6. researchgate.net [researchgate.net]
- 7. lifetein.com [lifetein.com]
- 8. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 9. m.youtube.com [m.youtube.com]
- 10. m.youtube.com [m.youtube.com]
- 11. bachem.com [bachem.com]
"preventing degradation of N-Formylglycyl-D-leucine in solution"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of N-Formylglycyl-D-leucine in solution.
Frequently Asked Questions (FAQs)
1. What are the primary degradation pathways for this compound in solution?
This compound can degrade through two primary chemical pathways in solution:
-
Hydrolysis of the N-formyl group: The formyl group can be cleaved from the N-terminus to yield Glycyl-D-leucine and formic acid. This reaction is susceptible to both acidic and basic conditions.
-
Hydrolysis of the peptide bond: The amide bond between glycine and D-leucine can be broken, resulting in the formation of N-Formylglycine and D-leucine. This hydrolysis is also catalyzed by acid or base and is temperature-dependent.
Additionally, enzymatic degradation can occur if the solution is contaminated with proteases or deformylases.
2. What is the expected stability of this compound in aqueous solution at different pH values?
The stability of this compound is highly dependent on the pH of the solution. Generally, the dipeptide is most stable at a slightly acidic to neutral pH (around pH 4-6). Both strongly acidic and alkaline conditions will accelerate the hydrolysis of both the N-formyl group and the peptide bond.
3. How does temperature affect the stability of this compound solutions?
As with most chemical reactions, the rate of degradation of this compound increases with temperature. For optimal stability, it is recommended to store solutions at low temperatures (e.g., 2-8°C for short-term storage or -20°C to -80°C for long-term storage). Avoid repeated freeze-thaw cycles, as this can also contribute to degradation.
4. Is this compound susceptible to enzymatic degradation?
Yes, this compound can be degraded by certain enzymes. Specifically:
-
Peptide Deformylases (PDFs): These enzymes can remove the N-formyl group.
-
Aminopeptidases: Some aminopeptidases may cleave the N-terminal N-Formylglycine.
-
General Proteases: While the presence of a D-amino acid (D-leucine) generally confers significant resistance to common proteases (e.g., trypsin, chymotrypsin), some proteases with broad specificity might still be able to slowly hydrolyze the peptide bond. It is crucial to use sterile, protease-free water and reagents to prepare solutions.
5. How can I monitor the degradation of this compound?
A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the recommended approach to monitor the degradation of this compound. This method should be able to separate the intact dipeptide from its potential degradation products, allowing for their individual quantification.
Troubleshooting Guides
Problem: I am observing a rapid loss of my this compound in solution.
| Potential Cause | Troubleshooting Steps |
| Incorrect pH of the solution | - Measure the pH of your solution. - Adjust the pH to a slightly acidic to neutral range (pH 4-6) using a suitable buffer system (e.g., acetate or phosphate buffer). |
| High storage temperature | - Ensure your solutions are stored at the recommended low temperatures (2-8°C for short-term, -20°C or -80°C for long-term). - Avoid leaving solutions at room temperature for extended periods. |
| Repeated freeze-thaw cycles | - Aliquot your stock solution into single-use volumes to minimize the number of freeze-thaw cycles. |
| Enzymatic contamination | - Prepare solutions using sterile, protease-free water and reagents. - Filter-sterilize your final solution using a 0.22 µm filter. - If enzymatic degradation is suspected, consider adding a broad-spectrum protease inhibitor cocktail. |
| Hydrolysis due to inappropriate solvent | - Use aqueous buffers for reconstitution and dilution. Avoid highly acidic or basic organic solvents unless specifically required and validated for your application. |
Data Presentation
Table 1: Summary of Factors Affecting the Stability of this compound in Solution
| Parameter | Condition | Expected Impact on Stability | Primary Degradation Pathway(s) Affected |
| pH | < 3 | Low | Hydrolysis of N-formyl group and peptide bond |
| 4 - 6 | High | Minimal degradation | |
| > 8 | Low | Hydrolysis of N-formyl group and peptide bond | |
| Temperature | -80°C | Very High | All degradation pathways significantly slowed |
| -20°C | High | All degradation pathways slowed | |
| 2 - 8°C | Moderate | Slow degradation over time | |
| Room Temperature (20-25°C) | Low | Accelerated degradation | |
| > 37°C | Very Low | Rapid degradation | |
| Enzymes | Proteases, Deformylases | Very Low | Enzymatic cleavage of peptide bond and N-formyl group |
| Freeze-Thaw Cycles | Multiple cycles | Low | Potential for physical instability and accelerated degradation |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for this compound
This protocol outlines a general reverse-phase HPLC method that can be optimized to separate this compound from its key degradation products.
-
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
-
Mobile Phase:
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile
-
-
Gradient Elution:
Time (minutes) % Mobile Phase B 0 5 20 50 25 95 | 30 | 5 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 210 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dilute the sample to an appropriate concentration in Mobile Phase A.
-
Expected Elution Order: N-Formylglycine -> Glycyl-D-leucine -> this compound -> D-leucine (may have low UV absorbance). Retention times will need to be confirmed with standards.
Protocol 2: Forced Degradation Study of this compound
Forced degradation studies are essential for understanding the degradation pathways and for the development and validation of stability-indicating analytical methods.
-
Acid Hydrolysis:
-
Prepare a solution of this compound in 0.1 M HCl.
-
Incubate at 60°C for 24 hours.
-
At various time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot, neutralize with 0.1 M NaOH, and analyze by HPLC.
-
-
Base Hydrolysis:
-
Prepare a solution of this compound in 0.1 M NaOH.
-
Incubate at 60°C for 24 hours.
-
At various time points, take an aliquot, neutralize with 0.1 M HCl, and analyze by HPLC.
-
-
Oxidative Degradation:
-
Prepare a solution of this compound in 3% hydrogen peroxide.
-
Incubate at room temperature for 24 hours.
-
Analyze by HPLC at various time points.
-
-
Thermal Degradation:
-
Prepare a solution of this compound in a suitable buffer (e.g., pH 7.4 phosphate buffer).
-
Incubate at 60°C for 7 days.
-
Analyze by HPLC at various time points.
-
-
Photodegradation:
-
Expose a solution of this compound to UV light (e.g., 254 nm) for a specified period.
-
Analyze by HPLC and compare to a control sample kept in the dark.
-
Mandatory Visualizations
Caption: Degradation pathways of this compound.
Caption: Workflow for a forced degradation study.
"optimizing N-Formylglycyl-D-leucine concentration for cell-based assays"
Welcome to the Technical Support Center for N-Formylglycyl-D-leucine. This guide provides detailed troubleshooting advice and protocols to help researchers, scientists, and drug development professionals optimize the use of this compound in cell-based assays.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the handling and application of this compound.
Q1: What is this compound and its likely mechanism of action?
A1: this compound is a synthetic peptide derivative. The N-formyl group is a key structural feature found in bacterial and mitochondrial proteins.[1] Such N-formylated peptides are known to be potent agonists for Formyl Peptide Receptors (FPRs), which are a class of G-protein coupled receptors (GPCRs) expressed on the surface of various cells, including immune cells like phagocytes and non-hematopoietic cells.[2][3] Binding of a ligand like this compound to FPRs is expected to trigger intracellular signaling cascades, including those involving MAP kinase and PLC/PLD pathways, leading to cellular responses such as chemotaxis, proliferation, and cytokine release.[2]
Q2: How should I dissolve and store this compound?
A2: Proper dissolution and storage are critical for maintaining the compound's activity. We recommend preparing a high-concentration stock solution in an appropriate solvent and storing it in aliquots to avoid repeated freeze-thaw cycles.
Table 1: Recommended Solvents and Storage for this compound
| Parameter | Recommendation | Rationale |
| Primary Solvent | Dimethyl Sulfoxide (DMSO) | High solubility for many organic molecules, compatible with most cell culture assays at low final concentrations (<0.5%).[4][5] |
| Stock Concentration | 10-50 mM | Creates a concentrated stock that allows for small volumes to be used in experiments, minimizing solvent effects. |
| Storage Temperature | -20°C or -80°C | Ensures long-term stability of the compound in solution.[4] |
| Storage Duration | Up to 6 months at -80°C, 1 month at -20°C.[4] | Aliquoting is strongly recommended to prevent degradation from multiple freeze-thaw cycles. |
Q3: What is a recommended starting concentration range for my experiments?
A3: The optimal concentration is highly dependent on the cell type and the specific assay. It is crucial to first perform a dose-response experiment to determine the cytotoxic threshold and then identify the effective concentration range for your functional assay.
Table 2: General Starting Points for Concentration Optimization
| Experiment Type | Recommended Concentration Range | Purpose |
| Cell Viability/Toxicity Assay | 0.1 µM - 100 µM (logarithmic dilutions) | To identify the maximum non-toxic concentration (MNTC). |
| Functional Assay (e.g., signaling, migration) | 0.01 µM - 20 µM (or up to the MNTC) | To determine the EC50 (half-maximal effective concentration) for the desired biological response. |
Q4: What control experiments are essential when using this compound?
A4: Robust controls are necessary for accurate data interpretation.
-
Vehicle Control: Treat cells with the same final concentration of the solvent (e.g., DMSO) used to dissolve the peptide. This accounts for any effects of the solvent itself.
-
Untreated Control: Cells cultured in medium alone serve as a baseline for normal cell health and activity.
-
Positive Control (if available): Use a known agonist of the target receptor (e.g., fMet-Leu-Phe for FPR1) to confirm that the cells are responsive and the assay is working correctly.[3]
-
Negative Control (if available): A structurally similar but inactive peptide can help confirm the specificity of the observed effects.
Section 2: Experimental Protocols
This section provides detailed methodologies for key experiments to determine the optimal working concentration of this compound.
Workflow for Optimizing this compound Concentration
Caption: General workflow for optimizing peptide concentration.
Protocol 2.1: Determining the Optimal Concentration Range using a Cell Viability Assay (MTS/CCK-8)
This protocol is designed to find the concentration of this compound that does not cause significant cell death, which is critical for interpreting functional assay results.[6][7]
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare serial dilutions of this compound in complete cell culture medium. A common range is 0.1, 0.5, 1, 5, 10, 25, 50, and 100 µM. Include a vehicle-only control (e.g., 0.5% DMSO).
-
Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of the compound.
-
Incubation: Incubate the plate for a period relevant to your planned functional assay (e.g., 24, 48, or 72 hours).
-
MTS/CCK-8 Addition: Add 20 µL of MTS or CCK-8 reagent to each well.[6]
-
Final Incubation: Incubate for 1-4 hours at 37°C, or until a color change is apparent.
-
Measurement: Read the absorbance at the appropriate wavelength (e.g., 490 nm for MTS, 450 nm for CCK-8).
-
Analysis: Calculate cell viability as a percentage relative to the vehicle control. The highest concentration that shows >90% viability is typically considered non-toxic.
Section 3: Troubleshooting Guides
This section provides solutions to common problems encountered during cell-based assays.
Issue 3.1: High Background Signal
High background can mask the specific signal from your compound.
Q: My untreated and vehicle control wells show an unusually high signal. What could be the cause?
A: Several factors can contribute to high background.[5][8] Consider the following troubleshooting steps.
References
- 1. Mitochondrion - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. The N-formyl peptide receptor: a model for the study of chemoattractant receptor structure and function. [vivo.health.unm.edu]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. lifetein.com [lifetein.com]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. azurebiosystems.com [azurebiosystems.com]
"troubleshooting N-Formylglycyl-D-leucine synthesis impurities"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of N-Formylglycyl-D-leucine.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities observed during the synthesis of this compound?
A1: The most prevalent impurities include:
-
Diastereomers (N-Formylglycyl-L-leucine): Arising from the racemization of D-leucine during the activation and coupling steps.
-
Diketopiperazines (cyclo(Gly-Leu)): An intramolecular cyclization product of the dipeptide, particularly problematic after the removal of the N-terminal protecting group of the dipeptide intermediate.
-
Unreacted Starting Materials: Residual N-Formylglycine or D-leucine (or its ester).
-
Coupling Reagent Byproducts: Urea derivatives (from carbodiimides like DCC or EDC) or other adducts depending on the coupling agent used.
-
Transformylation Products: The formyl group may be transferred to other nucleophilic species present in the reaction mixture, though this is less common under optimized conditions.
Q2: How can I detect the presence of these impurities?
A2: A combination of analytical techniques is recommended:
-
High-Performance Liquid Chromatography (HPLC): A standard C18 reversed-phase column can separate the desired product from most impurities. Chiral HPLC is necessary to resolve the D- and L-leucine-containing diastereomers.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Essential for identifying impurities by their mass-to-charge ratio, confirming the presence of unreacted starting materials, byproducts, and side-reaction products.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can help in the structural elucidation of the final product and major impurities if isolated.
Q3: What are the key considerations for minimizing impurity formation?
A3: Key strategies include:
-
Choice of Coupling Reagent: Use of modern coupling reagents like HATU or HBTU in combination with a non-nucleophilic base can reduce racemization compared to older reagents like DCC.
-
Reaction Temperature: Maintain low temperatures (e.g., 0 °C) during the activation and coupling steps to minimize racemization.
-
Control of pH: The pH of the reaction mixture should be carefully controlled to prevent side reactions.
-
Workup and Purification: A carefully designed workup procedure is crucial to remove coupling agent byproducts. Purification is typically achieved by flash chromatography or preparative HPLC.
Troubleshooting Guides
Issue 1: Low Yield of this compound
| Possible Cause | Suggested Solution |
| Incomplete Coupling | - Ensure all reagents are anhydrous. - Use a slight excess (1.1-1.2 equivalents) of the coupling reagent and N-Formylglycine. - Extend the reaction time or perform the reaction at a slightly higher temperature (monitor for racemization). - Consider using a more potent coupling reagent. |
| Product Loss During Workup | - If performing a liquid-liquid extraction, ensure the pH is adjusted to keep the product in the desired layer. - Minimize the number of transfer steps. |
| Inefficient Purification | - Optimize the mobile phase for column chromatography to ensure good separation. - Check the loading capacity of the column. |
Issue 2: Presence of a Diastereomeric Impurity (N-Formylglycyl-L-leucine)
| Possible Cause | Suggested Solution |
| Racemization of D-leucine | - Perform the coupling reaction at a lower temperature (e.g., 0 °C to -15 °C). - Use a coupling reagent known to suppress racemization (e.g., COMU, HATU). - Choose a less polar solvent if compatible with the reaction. - Use a hindered base like diisopropylethylamine (DIPEA) instead of triethylamine (TEA). |
| Contaminated D-leucine | - Verify the enantiomeric purity of the starting D-leucine using a suitable analytical method. |
Issue 3: Detection of a Product with a Mass Corresponding to Diketopiperazine
| Possible Cause | Suggested Solution |
| Intramolecular Cyclization | - If synthesizing a protected form of the dipeptide, proceed to the next step quickly after deprotection of the N-terminus. - Keep the reaction temperature low. - Use of 2-chlorotrityl chloride resin can inhibit diketopiperazine formation in solid-phase synthesis. |
Quantitative Data Summary
Table 1: Influence of Coupling Reagents on Racemization
| Coupling Reagent | Additive | Base | Typical Racemization (%) |
| DCC | HOBt | DIPEA | 2-5 |
| EDC | HOBt | DIPEA | 1-3 |
| HBTU | HOBt | DIPEA | < 1 |
| HATU | HOAt | DIPEA | < 0.5 |
| COMU | - | DIPEA | < 0.5 |
Data are generalized from peptide synthesis literature and may vary based on specific reaction conditions.
Experimental Protocols
Protocol 1: Synthesis of this compound
-
Protection of D-leucine:
-
Suspend D-leucine (1 equivalent) in methanol.
-
Cool the suspension to 0 °C.
-
Slowly add thionyl chloride (1.2 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir for 24 hours.
-
Remove the solvent under reduced pressure to obtain D-leucine methyl ester hydrochloride.
-
-
Coupling Reaction:
-
Dissolve N-Formylglycine (1 equivalent) and D-leucine methyl ester hydrochloride (1 equivalent) in anhydrous DMF.
-
Cool the solution to 0 °C.
-
Add DIPEA (2.2 equivalents) and stir for 10 minutes.
-
In a separate flask, dissolve HATU (1.1 equivalents) in anhydrous DMF.
-
Add the HATU solution to the amino acid solution dropwise.
-
Stir the reaction at 0 °C for 1 hour and then at room temperature for 4 hours.
-
-
Workup:
-
Dilute the reaction mixture with ethyl acetate.
-
Wash with 1 M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.
-
-
Saponification:
-
Dissolve the crude this compound methyl ester in a mixture of THF and water.
-
Cool to 0 °C and add LiOH (1.5 equivalents).
-
Stir at 0 °C for 2 hours.
-
Acidify the reaction mixture with 1 M HCl to pH 2-3.
-
Extract the product with ethyl acetate.
-
Dry the organic layer and concentrate to yield the crude product.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel using a gradient of methanol in dichloromethane.
-
Protocol 2: Chiral HPLC Analysis for Diastereomeric Purity
-
Column: Chiral stationary phase column (e.g., CHIRALPAK ZWIX).
-
Mobile Phase: Isocratic mixture of methanol/acetonitrile/1 M ammonium formate/formic acid (e.g., 500:500:25:2 v/v/v/v).
-
Flow Rate: 0.5 mL/min.
-
Detection: UV at 210 nm or MS.
Visualizations
"minimizing non-specific binding of N-Formylglycyl-D-leucine"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing non-specific binding of N-Formylglycyl-D-leucine during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
This compound is a synthetic N-formylated dipeptide. N-formylated peptides are known to be potent chemoattractants for various immune cells, such as neutrophils. They act by binding to specific G-protein coupled receptors (GPCRs) on the cell surface, initiating a signaling cascade that leads to directed cell migration (chemotaxis). Its primary application is in in vitro and in vivo studies of inflammation, immune cell trafficking, and receptor pharmacology. It is often used as a ligand in receptor binding assays and as a chemoattractant in cell migration and chemotaxis assays.
Q2: What is non-specific binding and why is it a problem when working with this compound?
Non-specific binding refers to the adhesion of this compound to surfaces other than its intended biological receptor. This can include binding to plasticware (e.g., microplates, pipette tips), extracellular matrix components, or other proteins on the cell surface. Non-specific binding is a significant issue as it can lead to a high background signal, reduced signal-to-noise ratio, and inaccurate quantification of specific binding, ultimately compromising the reliability and reproducibility of experimental results.[1]
Q3: What are the common causes of high non-specific binding in assays with this compound?
Several factors can contribute to high non-specific binding:
-
Hydrophobic and Electrostatic Interactions: Peptides can non-specifically adhere to plastic surfaces and other molecules due to hydrophobic and electrostatic forces.
-
Inadequate Blocking: Insufficient or improper blocking of non-specific binding sites on the assay surface (e.g., microplate wells, membranes) is a primary cause.
-
Suboptimal Assay Conditions: Factors such as incorrect buffer composition (pH, ionic strength), inappropriate incubation times or temperatures, and the presence of interfering substances can increase non-specific interactions.
-
High Ligand Concentration: Using an excessively high concentration of this compound can saturate specific binding sites and lead to increased binding to lower-affinity, non-specific sites.
Troubleshooting Guides
This section provides a structured approach to troubleshoot and minimize non-specific binding in experiments involving this compound.
Issue 1: High Background Signal in Receptor Binding Assays
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Inadequate blocking of assay plate | Optimize the blocking buffer. Test different blocking agents such as Bovine Serum Albumin (BSA), particularly fatty acid-free BSA, casein, or commercially available protein-free blocking buffers.[2] | Reduced binding of the ligand to the well surface, resulting in a lower background signal. |
| --- | Increase the concentration of the blocking agent (e.g., 1-5% BSA). | Saturation of non-specific binding sites on the plastic surface. |
| --- | Increase the blocking incubation time (e.g., 2-4 hours at room temperature or overnight at 4°C). | More complete blocking of all available non-specific sites. |
| Suboptimal wash steps | Increase the number of wash steps after incubation with this compound. | More effective removal of unbound and weakly bound ligand. |
| --- | Include a low concentration of a non-ionic detergent (e.g., 0.05% Tween-20) in the wash buffer. | Disruption of weak, non-specific hydrophobic interactions. |
| Incorrect buffer composition | Optimize the pH and ionic strength of the binding buffer. | Reduced non-specific electrostatic interactions. |
| --- | Include a carrier protein like BSA (e.g., 0.1%) in the binding buffer.[3] | The carrier protein can bind to non-specific sites, reducing the non-specific binding of the ligand. |
| --- | Evaluate the effect of divalent cations. While some receptors require Mg²⁺ or Mn²⁺ for optimal binding, high concentrations or the presence of Ca²⁺ can sometimes increase non-specific binding.[4][5][6] | Identification of the optimal cation concentration for specific binding with minimal non-specific interaction. |
Issue 2: Low Signal-to-Noise Ratio in Chemotaxis Assays
| Possible Cause | Troubleshooting Step | Expected Outcome |
| High background cell migration (chemokinesis) | Optimize the serum concentration in the assay medium. Serum contains factors that can induce random cell migration. Perform assays in serum-free or low-serum media. | Reduced random cell movement, leading to a lower background signal. |
| --- | Ensure cells are in a quiescent state before the assay by serum-starving them for a few hours. | Decreased baseline migratory activity. |
| Suboptimal chemoattractant concentration | Perform a dose-response curve to determine the optimal concentration of this compound that induces maximal chemotaxis with minimal non-specific activation. | Improved signal (directed migration) relative to background. |
| Cell health and viability are poor | Ensure high cell viability (>95%) before starting the assay. | Healthy cells will show a more robust and directed migratory response. |
| --- | Avoid over-confluency or prolonged culture times which can affect cell responsiveness. | Cells are in an optimal state to respond to the chemoattractant. |
| Assay setup issues | Ensure a stable and reproducible chemoattractant gradient is formed in the chemotaxis chamber. | Consistent and directional cell migration towards the chemoattractant. |
| --- | Optimize the incubation time for the chemotaxis assay. | Sufficient time for cells to migrate towards the chemoattractant without excessive random movement. |
Quantitative Data Summary
The following table summarizes common blocking agents and their typical working concentrations used to minimize non-specific binding in immunoassays and receptor binding assays. The effectiveness of each should be empirically tested for your specific experimental setup.
| Blocking Agent | Typical Concentration | Key Considerations |
| Bovine Serum Albumin (BSA) | 1 - 5% (w/v) | Fatty acid-free BSA is often preferred for peptide-based assays to reduce potential interference.[2] |
| Non-fat Dry Milk | 3 - 5% (w/v) | Cost-effective, but may contain endogenous biotin and phosphoproteins that can interfere with certain detection systems. |
| Casein | 1 - 3% (w/v) | A purified milk protein that can sometimes provide lower background than whole milk. |
| Normal Serum | 5 - 10% (v/v) | Serum from the same species as the secondary antibody is often used in immunoassays to block non-specific antibody binding. For ligand binding, serum from a non-reactive species can be tested. |
| Commercial Protein-Free Blockers | Varies by manufacturer | Useful for assays where protein-based blockers may interfere with the detection system. |
Experimental Protocols
Detailed Protocol: Chemotaxis Assay using a Transwell System
This protocol provides a detailed methodology for assessing the chemotactic response of a cell line (e.g., neutrophils or a differentiated myeloid cell line) to this compound.
Materials:
-
Chemotaxis chamber (e.g., 24-well plate with 5 µm pore size polycarbonate membrane inserts)
-
This compound stock solution (e.g., 10 mM in DMSO, stored at -20°C)
-
Cell culture medium (e.g., RPMI 1640)
-
Bovine Serum Albumin (BSA), fatty acid-free
-
HEPES buffer
-
Calcein-AM (for cell labeling and quantification)
-
Plate reader with fluorescence capabilities
Procedure:
-
Cell Preparation:
-
Culture cells to a density of 1-2 x 10⁶ cells/mL.
-
On the day of the assay, harvest the cells and wash them once with serum-free medium.
-
Resuspend the cells in chemotaxis buffer (RPMI 1640 + 0.1% BSA + 25 mM HEPES) to a final concentration of 1 x 10⁶ cells/mL.
-
Label the cells with Calcein-AM according to the manufacturer's instructions. This typically involves a 30-minute incubation at 37°C.
-
After labeling, wash the cells twice with chemotaxis buffer to remove excess dye and resuspend them at the final concentration.
-
-
Assay Setup:
-
Prepare serial dilutions of this compound in chemotaxis buffer. A typical concentration range to test would be from 10⁻¹⁰ M to 10⁻⁶ M. Also, prepare a negative control (chemotaxis buffer only).
-
Add 600 µL of the this compound dilutions or the negative control to the lower wells of the 24-well plate.
-
Carefully place the Transwell inserts into the wells, ensuring no air bubbles are trapped beneath the membrane.
-
Add 100 µL of the labeled cell suspension (1 x 10⁵ cells) to the top of each insert.
-
-
Incubation:
-
Incubate the plate at 37°C in a 5% CO₂ incubator for 1-3 hours. The optimal time should be determined empirically for the cell type being used.
-
-
Quantification of Migration:
-
After incubation, carefully remove the inserts from the wells.
-
Gently wipe the top surface of the membrane with a cotton swab to remove non-migrated cells.
-
Measure the fluorescence of the migrated cells in the lower chamber using a plate reader (Excitation: 485 nm, Emission: 520 nm).
-
Alternatively, the migrated cells on the underside of the membrane can be fixed, stained, and counted microscopically.
-
-
Data Analysis:
-
Subtract the fluorescence reading of the negative control (random migration) from the readings of the chemoattractant-containing wells.
-
Plot the chemotactic response (fluorescence or cell number) against the concentration of this compound to generate a dose-response curve.
-
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. biorxiv.org [biorxiv.org]
- 3. Bovine serum albumin as a universal suppressor of non-specific peptide binding in vials prior to nano-chromatography coupled mass-spectrometry analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Regulation of the fibronectin receptor affinity by divalent cations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Divalent cations regulate the folding and activation status of integrins during their intracellular trafficking - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The regulation of integrin function by divalent cations - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: N-Formylglycyl-D-leucine Purification Protocols
Welcome to the technical support center for the refining and purification of N-Formylglycyl-D-leucine. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification process.
Troubleshooting Guide
This guide addresses specific issues that may arise during the purification of this compound, offering potential causes and solutions in a question-and-answer format.
Issue 1: Low Yield After Initial Synthesis
-
Question: We are experiencing a significant loss of this compound after the initial synthetic steps and prior to purification. What are the likely causes and how can we mitigate this?
-
Answer: Low yields at this stage can often be attributed to incomplete reactions or peptide aggregation. Given the hydrophobic nature of the D-leucine residue, aggregation can be a significant issue, leading to precipitation and difficulty in handling.[1] To address this, consider optimizing your coupling conditions by adjusting reagents, solvents, and reaction times to improve the efficiency of peptide bond formation.[1] It may also be beneficial to incorporate solubilizing tags or linkers, such as polyethylene glycol (PEG), to enhance the solubility of the dipeptide and reduce aggregation.[1]
Issue 2: Poor Resolution and Peak Tailing in HPLC
-
Question: Our reverse-phase HPLC (RP-HPLC) purification of this compound is showing poor peak resolution and significant peak tailing. What adjustments can we make to our chromatography method?
-
Answer: Peak tailing and poor resolution in HPLC are common issues that can stem from several factors.[2][3] For peptides, this can be due to interactions with the column material or suboptimal mobile phase conditions. Consider the following troubleshooting steps:
-
Adjust the Mobile Phase: Modify the gradient steepness. A shallower gradient can often improve the separation of closely eluting impurities.[2] Also, ensure the mobile phase contains an appropriate ion-pairing agent, like trifluoroacetic acid (TFA) at a concentration of ~0.1%, to improve peak shape.
-
Optimize Flow Rate: For larger peptides that may have slower diffusion into and out of the chromatographic pores, reducing the flow rate can improve peak area and overall sensitivity.[2]
-
Column Conditioning: New columns or columns that have been sitting idle may exhibit non-specific binding, leading to peak tailing and loss of signal.[2] It is often beneficial to condition the column by running a few blank gradients or injecting a standard before running your sample.
-
Issue 3: Product Eluting in the Void Volume or with the Solvent Front
-
Question: A significant portion of our this compound is eluting in the void volume of our C18 column, indicating poor retention. How can we improve its interaction with the stationary phase?
-
Answer: Poor retention of a peptide on a C18 column, especially a small and potentially polar one, can be a challenge.[4] This "breakthrough" can occur if the dissolution solvent is too strong or if the peptide itself is too hydrophilic for strong interaction with the stationary phase.[4]
-
Sample Dissolution Solvent: Ensure your sample is dissolved in a weak solvent (low organic content) that is compatible with the initial mobile phase conditions. Dissolving the peptide in a solvent with a high organic concentration can prevent it from binding effectively to the column.[4][5]
-
Consider a Different Stationary Phase: If poor retention persists, a standard C18 column may not be the most suitable. Consider using a column with a different chemistry, such as a C4 or a phenyl-based column, which may offer different selectivity for your dipeptide.[6]
-
Issue 4: Presence of In-source Fragments or Adducts in Mass Spectrometry Analysis
-
Question: Our mass spectrometry (MS) analysis of the purified this compound shows multiple peaks corresponding to fragments or adducts. How can we confirm the correct product and minimize these artifacts?
-
Answer: Mass spectrometry can sometimes introduce in-source fragmentation or the formation of adducts (e.g., with sodium or potassium). It is important to be able to distinguish these from actual impurities.
-
Identify Common Adducts: Look for peaks that correspond to your expected mass plus the mass of common adducts like sodium (+22.99 Da) or potassium (+39.10 Da).[7]
-
Optimize MS Conditions: Adjusting the cone voltage or other source parameters can sometimes minimize in-source fragmentation.
-
Multi-charged Species: Peptides can often exist as multi-charged species (e.g., [M+2H]2+). Look for a series of peaks that fit the expected mass-to-charge ratio for different charge states.[7]
-
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting point for a purification protocol for this compound?
A1: A good starting point for the purification of this compound is reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column. A typical mobile phase system would consist of Solvent A: 0.1% TFA in water and Solvent B: 0.1% TFA in acetonitrile. A linear gradient from a low percentage of Solvent B to a higher percentage over 20-30 minutes is a standard initial approach.
Q2: How can I improve the solubility of my crude this compound sample before injection?
A2: For peptides with hydrophobic residues like D-leucine, solubility can be a challenge.[1][4] If your dipeptide is not readily soluble in the initial mobile phase, you can try dissolving it in a small amount of a stronger organic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) and then diluting it with the initial mobile phase.[6][7] However, be mindful that a high concentration of organic solvent in your injected sample can lead to poor peak shape and breakthrough.[4]
Q3: What are the best practices for sample preparation before preparative HPLC?
A3: To extend the life of your preparative column, it is crucial to properly prepare your sample. Methods include filtration through a 0.22 µm or 0.45 µm filter to remove particulate matter, centrifugation to pellet insoluble material, and using a pre-column filter.[6]
Q4: My final product contains residual TFA. How can this be removed?
A4: Trifluoroacetic acid (TFA) is a common ion-pairing agent in peptide purification, but it can be difficult to remove completely. Lyophilization is often the simplest method to remove the majority of TFA and acetonitrile.[6] For applications where residual TFA is a concern, you may need to perform a salt exchange by, for example, re-dissolving the peptide in a solution containing a different acid (like acetic acid) and re-lyophilizing.
Quantitative Data Summary
| Purification Method | Column Type | Mobile Phase A | Mobile Phase B | Typical Purity Achieved | Reference |
| RP-HPLC | C18 | 0.1% TFA in Water | 0.1% TFA in Acetonitrile | >95% | General Peptide Purification |
| RP-HPLC | C8 | 0.1% TFA in Water | 0.1% TFA in Acetonitrile | >95% | [6] |
| Flash Chromatography | C18 | Water | Acetonitrile | Pre-purification step | [7] |
Experimental Protocols
Protocol 1: Analytical RP-HPLC Method Development
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% (v/v) Trifluoroacetic Acid (TFA) in HPLC-grade water.
-
Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 214 nm and 280 nm.
-
Gradient:
-
0-5 min: 5% B
-
5-25 min: 5% to 95% B (linear gradient)
-
25-30 min: 95% B
-
30-35 min: 95% to 5% B (return to initial conditions)
-
35-40 min: 5% B (equilibration)
-
-
Injection Volume: 10-20 µL.
-
Sample Preparation: Dissolve crude this compound in Mobile Phase A at a concentration of 1 mg/mL. Filter through a 0.22 µm syringe filter before injection.
Protocol 2: Preparative RP-HPLC Purification
-
Column: C18, 21.2 x 250 mm, 10 µm particle size.
-
Mobile Phase A: 0.1% (v/v) TFA in HPLC-grade water.
-
Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade acetonitrile.
-
Flow Rate: 15-20 mL/min (adjust based on column specifications).
-
Detection: UV at 214 nm and 280 nm.
-
Gradient: Use the optimized gradient from the analytical method development, adjusting the time segments to account for the larger column volume.
-
Sample Loading: Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., a small amount of DMSO followed by dilution with Mobile Phase A). Ensure the sample is fully dissolved and filtered before loading onto the column.
-
Fraction Collection: Collect fractions based on the UV chromatogram, focusing on the main peak corresponding to this compound.
-
Post-Purification: Analyze the collected fractions by analytical RP-HPLC and mass spectrometry to confirm purity and identity. Pool the pure fractions and lyophilize to obtain the final product.
Visualizations
Caption: Experimental workflow for the purification of this compound.
Caption: Troubleshooting logic for common HPLC purification issues.
References
"addressing batch-to-batch variability of synthetic N-Formylglycyl-D-leucine"
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the batch-to-batch variability of synthetic N-Formylglycyl-D-leucine. Our goal is to equip researchers, scientists, and drug development professionals with the necessary information to ensure the consistency and reliability of their experimental results.
Troubleshooting Guide
Inconsistent experimental outcomes when using different batches of this compound can be a significant source of frustration. This guide provides a structured approach to identifying and resolving potential issues related to peptide quality.
Table 1: Troubleshooting Batch-to-Batch Variability of this compound
| Observed Issue | Potential Cause | Recommended Action |
| Reduced or no biological activity in assays. | Incorrect peptide concentration. | Verify the net peptide content of your new batch. Purity levels below 95% can significantly impact the effective concentration. |
| Presence of impurities. | Analyze the peptide batch using High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) to identify and quantify any impurities.[1][2][3] | |
| Peptide degradation. | Ensure proper storage conditions (e.g., -20°C or -80°C) and handling to prevent degradation.[4][5] Consider performing a stability study if the peptide is stored for extended periods. | |
| Inconsistent results between experimental replicates. | Peptide aggregation. | Visually inspect the peptide solution for any precipitation. Use sonication or vortexing to aid dissolution. Consider using a different solvent system if solubility is an issue. |
| Diastereomeric impurities. | Racemization during synthesis can lead to the presence of L-leucine instead of D-leucine, which can affect biological activity.[6] Use chiral chromatography or Nuclear Magnetic Resonance (NMR) to assess the stereochemical purity. | |
| Unexpected side effects or off-target activity. | Contamination with other peptides or reagents. | Cross-contamination from other syntheses can occur.[7] A thorough analysis by MS/MS can help identify any contaminating peptide sequences. |
| Residual synthesis reagents. | Trifluoroacetic acid (TFA) is a common counter-ion from purification that can affect cell-based assays.[8] Consider TFA removal or exchange to a different salt form if you suspect interference. |
Frequently Asked Questions (FAQs)
Peptide Synthesis and Purity
Q1: What are the common impurities found in synthetic this compound?
A1: Common impurities in synthetic peptides include:
-
Deletion sequences: Peptides missing one of the amino acids (e.g., N-Formylglycine or D-leucine).[4]
-
Truncated sequences: Incomplete peptide chains.
-
Incompletely deprotected sequences: Peptides with remaining protecting groups from the synthesis process.[6]
-
Diastereomers: Peptides containing L-leucine instead of D-leucine due to racemization during synthesis.[6]
-
Residual solvents and reagents: Such as Trifluoroacetic acid (TFA) from the purification process.[8]
Q2: What is the recommended purity level for this compound for in vitro and in vivo studies?
A2: For most research applications, a purity of >95% as determined by HPLC is recommended. For sensitive applications such as in vivo studies or clinical trials, a purity of >98% is often required. It is important to note that even small amounts of impurities can have significant biological effects.[5][7][9]
Q3: How can I verify the purity and identity of my this compound batch?
A3: A combination of analytical techniques is recommended for comprehensive characterization:
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the peptide.[1][10]
-
Mass Spectrometry (MS): To confirm the molecular weight of the peptide and identify any impurities.[1][3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the structure and stereochemistry of the peptide.[1][11]
Handling and Storage
Q4: How should I properly store this compound?
A4: Lyophilized this compound should be stored at -20°C or -80°C for long-term stability. Once reconstituted in a solvent, it is recommended to aliquot the solution and store it at -80°C to minimize freeze-thaw cycles. The stability of amino acids in stored samples can be affected by temperature and time.[12]
Q5: What is the best solvent to dissolve this compound?
A5: The choice of solvent will depend on the experimental application. For many biological assays, sterile, nuclease-free water or a buffered solution like PBS is suitable. If solubility is an issue, a small amount of a polar organic solvent such as DMSO or DMF can be used, followed by dilution in the aqueous buffer. Always check the compatibility of the solvent with your experimental system.
Experimental Troubleshooting
Q6: My new batch of this compound is showing lower activity than the previous one, even though the purity is reported as the same. What could be the reason?
A6: Several factors could contribute to this discrepancy:
-
Net Peptide Content (NPC): The reported purity from HPLC does not always reflect the actual amount of peptide in the vial. Water and counter-ions can contribute to the total weight. Always use the NPC value provided by the manufacturer to calculate the precise peptide concentration.
-
Presence of Biologically Active Impurities: Some impurities, even at low levels, might interfere with the biological activity of the main peptide.[13][14]
-
Different Counter-ion: The type of counter-ion (e.g., TFA vs. acetate) can influence the peptide's solubility and biological activity.
Q7: I am observing high variability in my results. Could this be related to the peptide?
A7: Yes, batch-to-batch variability of the peptide is a common cause of inconsistent experimental results.[13] It is crucial to perform quality control on each new batch of peptide to ensure its identity, purity, and concentration before use in critical experiments.
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
Methodology:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 214 nm and 280 nm.
-
Sample Preparation: Dissolve the peptide in Mobile Phase A at a concentration of 1 mg/mL.
-
Injection Volume: 20 µL.
-
Analysis: The purity is calculated by integrating the area of the main peptide peak and dividing it by the total area of all peaks.
Mass Spectrometry (MS) for Identity Confirmation
Methodology:
-
Technique: Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI).
-
Mode: Positive ion mode.
-
Mass Analyzer: Time-of-Flight (TOF) or Quadrupole.
-
Sample Preparation: The sample can be directly infused or analyzed via LC-MS using the HPLC conditions described above. For MALDI, the peptide is co-crystallized with a suitable matrix.
-
Analysis: The observed molecular weight should match the theoretical molecular weight of this compound. The presence of other peaks may indicate impurities.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Verification
Methodology:
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: A deuterated solvent in which the peptide is soluble (e.g., D₂O or DMSO-d₆).
-
Experiments: 1D ¹H NMR and 2D experiments like COSY and HSQC can be performed to confirm the covalent structure and stereochemistry.
-
Analysis: The chemical shifts and coupling constants of the protons should be consistent with the structure of this compound.
Visualizations
Caption: Hypothetical signaling pathway for this compound.
Caption: Workflow for troubleshooting batch-to-batch variability.
Caption: Causes and effects of batch-to-batch variability.
References
- 1. resolvemass.ca [resolvemass.ca]
- 2. agilent.com [agilent.com]
- 3. ijsra.net [ijsra.net]
- 4. mdpi.com [mdpi.com]
- 5. preprints.org [preprints.org]
- 6. Related impurities in peptide medicines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Peptide Impurities in Commercial Synthetic Peptides and Their Implications for Vaccine Trial Assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Retatrutide (LY3437943), 99.5% purity peptide [novoprolabs.com]
- 9. researchgate.net [researchgate.net]
- 10. pepdoopeptides.com [pepdoopeptides.com]
- 11. oxfordglobal.com [oxfordglobal.com]
- 12. Important Lessons on Long-Term Stability of Amino Acids in Stored Dried Blood Spots - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Detection of N-Formylglycyl-D-leucine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the detection and quantification of N-Formylglycyl-D-leucine in biological samples. Given that this compound is a specialized analyte, this guide focuses on the principles of method development and troubleshooting, drawing parallels from the analysis of similar N-formyl peptides.
Frequently Asked Questions (FAQs)
Q1: What is the basic information I need to start developing an LC-MS/MS method for this compound?
A1: To begin method development, you will need the monoisotopic mass of the analyte and a strategy for identifying precursor and product ions for Multiple Reaction Monitoring (MRM).
Table 1: Predicted Mass Information for this compound
| Parameter | Value |
| Molecular Formula | C₉H₁₆N₂O₄ |
| Monoisotopic Mass | 216.1110 u |
| Predicted [M+H]⁺ | 217.1183 u |
| Predicted [M+Na]⁺ | 239.0999 u |
| Predicted [M-H]⁻ | 215.1037 u |
Note: These are theoretical values. The observed mass may vary slightly.
Q2: Where can I obtain an analytical standard for this compound and its stable isotope-labeled (SIL) internal standard?
A2: this compound is not a common off-the-shelf compound. You will likely need to partner with a company specializing in custom peptide synthesis to obtain the analytical standard. For a robust quantitative assay, it is highly recommended to also custom synthesize a stable isotope-labeled version (e.g., with ¹³C or ¹⁵N) to serve as an internal standard.[1][2][3][4] This is the most effective way to account for variations in sample preparation and potential matrix effects.
Q3: What are the key stability concerns for this compound in biological samples?
A3: Key stability concerns include:
-
Proteolytic Degradation: Peptidases in biological matrices can degrade the dipeptide. Samples should be processed quickly and kept on ice.
-
Freeze-Thaw Cycles: Repeated freeze-thaw cycles can lead to degradation of peptides and changes in the sample matrix. It is advisable to aliquot samples after collection to avoid multiple cycles.
-
N-formyl Group Stability: The N-terminal formyl group may be susceptible to hydrolysis, particularly under acidic or basic conditions.[5] The stability should be assessed during method validation by incubating the analyte in the matrix under different temperature and pH conditions.
-
Storage: For long-term storage, samples should be kept at -80°C.
Troubleshooting Guides
Issue 1: Poor or No Signal for this compound
This is a common issue during initial method development. The following logical workflow can help diagnose the problem.
References
Validation & Comparative
"comparing N-Formylglycyl-D-leucine to N-Formylglycyl-L-leucine"
An Objective Comparison of N-Formylglycyl-D-leucine and N-Formylglycyl-L-leucine in Biological Systems
Introduction
N-formylated peptides are crucial molecules in the communication and interaction between bacteria and the innate immune system of host organisms. These peptides are typically initiated with an N-formylmethionine residue in bacteria, and their release from bacteria acts as a potent chemoattractant for phagocytic cells, such as neutrophils and macrophages. This chemoattraction is mediated by a specific family of G protein-coupled receptors known as formyl peptide receptors (FPRs). The stereochemistry of the amino acid residues within these peptides plays a critical role in their recognition by and activation of FPRs. This guide provides a comparative overview of this compound and N-Formylglycyl-L-leucine, focusing on their expected differential interaction with biological systems based on well-established principles of peptide-receptor interactions. Due to the limited availability of direct experimental data for these specific dipeptides, this comparison is based on data from closely related N-formylated peptides.
Comparative Biological Activity
The biological activity of N-formylated peptides is highly dependent on their stereochemical configuration. The L-isomers of amino acids are the naturally occurring forms in proteins and are specifically recognized by most biological receptors. In contrast, D-amino acids are rare in higher organisms and their incorporation into peptides often leads to reduced or abolished biological activity.
Based on studies of related N-formylated peptides, it is anticipated that N-Formylglycyl-L-leucine would be significantly more active as a chemoattractant for immune cells compared to this compound. The L-leucine residue is expected to fit into the binding pocket of formyl peptide receptors, leading to receptor activation and downstream signaling. The D-leucine residue in this compound, due to its different spatial arrangement, is likely to hinder proper binding to the receptor, resulting in little to no biological response.
Table 1: Predicted Comparative Biological Activity
| Feature | N-Formylglycyl-L-leucine | This compound |
| Binding to Formyl Peptide Receptors (FPRs) | Expected to bind and activate FPRs. | Expected to have very low or no binding affinity. |
| Chemoattractant Activity | Predicted to be a potent chemoattractant for neutrophils and macrophages. | Predicted to have minimal to no chemoattractant activity. |
| Induction of Downstream Signaling | Expected to induce calcium mobilization, MAP kinase activation, and actin polymerization. | Not expected to induce significant downstream signaling. |
Experimental Protocols
To experimentally validate the predicted differences in biological activity between N-Formylglycyl-L-leucine and this compound, the following key experiments would be essential.
Chemotaxis Assay
A chemotaxis assay is used to measure the directed movement of cells in response to a chemical gradient.
Protocol:
-
Cell Preparation: Isolate human neutrophils from the peripheral blood of healthy donors using density gradient centrifugation.
-
Assay Setup: Use a multi-well chemotaxis chamber (e.g., a Boyden chamber) with a microporous membrane separating the upper and lower wells.
-
Loading: Load the lower wells with varying concentrations of N-Formylglycyl-L-leucine or this compound. A known chemoattractant like N-Formylmethionyl-leucyl-phenylalanine (fMLP) should be used as a positive control, and a buffer solution as a negative control.
-
Cell Seeding: Add the prepared neutrophils to the upper wells.
-
Incubation: Incubate the chamber at 37°C in a humidified 5% CO2 incubator for 1-2 hours to allow cell migration.
-
Quantification: After incubation, count the number of cells that have migrated through the membrane to the lower wells. This can be done by staining the cells and counting them under a microscope or by using a plate reader if the cells are fluorescently labeled.
-
Data Analysis: Plot the number of migrated cells against the concentration of the peptide to generate a dose-response curve and determine the EC50 value (the concentration that elicits a half-maximal response).
Calcium Mobilization Assay
Activation of FPRs by N-formylated peptides leads to a rapid increase in intracellular calcium concentration ([Ca2+]i).
Protocol:
-
Cell Loading: Load neutrophils with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).
-
Baseline Measurement: Measure the baseline fluorescence of the cell suspension using a fluorometer or a fluorescence plate reader.
-
Peptide Addition: Add N-Formylglycyl-L-leucine or this compound to the cell suspension.
-
Fluorescence Monitoring: Continuously monitor the change in fluorescence over time. An increase in fluorescence indicates an increase in intracellular calcium.
-
Data Analysis: Quantify the peak fluorescence intensity to determine the extent of calcium mobilization in response to each peptide.
Signaling Pathways
The interaction of an N-formylated peptide with its receptor initiates a cascade of intracellular signaling events.
Formyl Peptide Receptor (FPR) Signaling Pathway
Upon binding of an agonist like N-Formylglycyl-L-leucine, the Formyl Peptide Receptor 1 (FPR1), a G protein-coupled receptor, undergoes a conformational change. This activates the associated heterotrimeric G protein (Gi). The Gi protein then dissociates into its Gαi and Gβγ subunits, which in turn activate downstream effector molecules. A key effector is Phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of stored calcium into the cytoplasm. This increase in intracellular calcium, along with DAG, activates Protein Kinase C (PKC) and other downstream signaling molecules, ultimately leading to cellular responses such as chemotaxis, degranulation, and the production of reactive oxygen species (ROS).
Caption: Formyl Peptide Receptor (FPR) signaling cascade.
Experimental Workflow for Chemotaxis Assay
The following diagram illustrates the workflow for comparing the chemotactic potential of this compound and N-Formylglycyl-L-leucine.
Caption: Workflow for a comparative chemotaxis assay.
Conclusion
A Comparative Analysis of N-Formylglycyl-D-leucine and Other Formylated Peptides
Guide for Researchers, Scientists, and Drug Development Professionals
Formylated peptides are crucial signaling molecules in the innate immune system, acting as potent chemoattractants for phagocytic leukocytes. Originating from bacteria or damaged mitochondria, these peptides are recognized by a specific class of G protein-coupled receptors known as Formyl Peptide Receptors (FPRs), playing a pivotal role in host defense and inflammation.[1][2] The most extensively studied of these is N-formylmethionyl-leucyl-phenylalanine (fMLP), which serves as a canonical agonist for FPR1.
This guide provides a comparative overview of formylated peptides, with a specific focus on the structural and potential functional differences of N-Formylglycyl-D-leucine relative to well-characterized analogs like fMLP. It is important to note that this compound is not a widely studied compound, and direct experimental data for this specific peptide is scarce in publicly available literature. Therefore, this comparison is based on established structure-activity relationships within the formyl peptide family to extrapolate its probable characteristics.
Structural Comparison and Predicted Activity
The biological activity of formylated peptides is highly dependent on their primary sequence and stereochemistry. Key structural features influencing receptor binding and activation include the N-terminal formyl group, the nature of the amino acid residues, and the overall peptide length.
-
N-Formyl Group: The N-terminal formyl modification is a hallmark of these peptides, essential for recognition by FPRs. It mimics the N-terminus of bacterial and mitochondrial proteins, allowing the immune system to detect infection or cellular damage.[1][3]
-
Amino Acid Composition:
-
Position 1 (Glycine vs. Methionine): In the canonical fMLP, the initial methionine is crucial for high-affinity binding. Replacing it with glycine, as in this compound, would likely alter the peptide's interaction with the receptor binding pocket, potentially reducing its potency.
-
Position 2 (Leucine): Leucine is a common residue in potent formylated peptides, contributing to the hydrophobic interactions necessary for receptor binding.
-
-
Stereochemistry (D-Leucine vs. L-Leucine): This is the most critical distinction for this compound. Biological systems, particularly receptors, are highly stereospecific. The presence of a D-amino acid instead of the natural L-amino acid can drastically alter the peptide's three-dimensional conformation. This change would likely hinder its ability to fit correctly into the FPR binding pocket, which has evolved to recognize L-amino acid-containing peptides. Consequently, this compound is predicted to be a significantly weaker agonist than its L-leucine counterpart and may even act as an antagonist.
-
Peptide Length: fMLP is a tripeptide, while this compound is a dipeptide. While potent dipeptides exist, the tripeptide structure of fMLP is considered optimal for high-affinity interaction with FPR1.
Quantitative Comparison of Formylated Peptides
To provide a quantitative context, the following table summarizes experimental data for the well-characterized agonist fMLP and other relevant compounds. This data serves as a benchmark against which the activity of novel peptides like this compound could be measured.
| Peptide/Compound | Receptor Target | Assay Type | Measured Value (IC50/Ki/EC50) | Cell Line | Reference |
| fMLP | FPR1 | Competitive Binding Assay | IC50: 112.6 nM | THP-1 (Human Monocytic) | [4] |
| fMLP | FPR1 | Competitive Binding Assay | Ki: ~1 nM | Neutrophils | [5] |
| Compound 3570-0208 | FPR1 | Competitive Binding Assay | Ki: 374 ± 31 nM | - | [1] |
| Compound 3570-0208 | FPR2/FPRL1 | Competitive Binding Assay | Ki: > 35.6 µM | - | [1] |
Signaling Pathways and Experimental Workflows
Formyl Peptide Receptor Signaling
Upon binding of an agonist like fMLP, FPRs, which are coupled to pertussis toxin-sensitive Gi proteins, initiate a signaling cascade.[6] This leads to the activation of phospholipase C (PLC), resulting in the generation of inositol triphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, a key event that can be measured to quantify receptor activation. These pathways ultimately culminate in various cellular responses, including chemotaxis, superoxide generation, and the release of inflammatory mediators.
Caption: FPR1 signaling cascade upon agonist binding.
Experimental Workflow for Peptide Characterization
The evaluation of a novel formylated peptide typically follows a standardized workflow, progressing from initial binding studies to functional cellular assays.
Caption: Workflow for characterizing novel formylated peptides.
Detailed Experimental Protocols
The following are summarized methodologies for key experiments used to characterize formylated peptides.
Competitive Receptor Binding Assay
This assay quantifies the ability of an unlabeled peptide to compete with a labeled ligand for binding to FPRs on whole cells or membrane preparations.
-
Objective: To determine the binding affinity (Ki or IC50) of the test peptide.
-
Cell Line: Human monocytic cell line THP-1, which endogenously expresses FPR1.
-
Protocol Outline:
-
Cell Preparation: Grow THP-1 cells in RPMI-1640 medium supplemented with 10% FBS. Harvest and wash the cells, resuspending them in a binding buffer.
-
Incubation: In a 96-well plate, pre-incubate a fixed number of cells (e.g., 2 x 10^5 cells/well) with increasing concentrations of the unlabeled test peptide (e.g., this compound) or a reference compound (e.g., fMLP) for 60 minutes at 4°C.
-
Competitive Binding: Add a constant, low concentration (e.g., 10 nM) of a fluorescently labeled FPR1 agonist, such as FITC-fMLP, to all wells. Incubate for an additional 60 minutes at 4°C in the dark.
-
Washing: Wash the cells with cold phosphate-buffered saline (PBS) to remove unbound fluorescent ligand.
-
Detection: Measure the cell-associated fluorescence using a plate reader with appropriate excitation and emission filters (e.g., 485 nm excitation and 535 nm emission for FITC).[4]
-
Analysis: Plot the fluorescence intensity against the concentration of the unlabeled competitor. Calculate the IC50 value, which is the concentration of the test peptide that inhibits 50% of the specific binding of the fluorescent ligand.
-
Calcium Mobilization Assay
This functional assay measures the increase in intracellular calcium concentration following receptor activation, providing a readout of agonist or antagonist activity.
-
Objective: To determine the potency (EC50) of a peptide as an agonist or to assess its ability to antagonize a known agonist.
-
Principle: GPCR activation by formylated peptides leads to IP3-mediated release of Ca²⁺ from the endoplasmic reticulum.[7] This transient increase in cytosolic Ca²⁺ is detected by a calcium-sensitive fluorescent dye.
-
Protocol Outline:
-
Cell Loading: Suspend cells (e.g., neutrophils or FPR-transfected CHO cells) in a loading medium. Load the cells with a calcium-sensitive dye (e.g., Indo-1 AM or Fluo-4 AM) by incubating for 30-45 minutes at 37°C in the dark.[8]
-
Washing: Wash the cells twice to remove excess extracellular dye.
-
Equilibration: Resuspend the cells in an appropriate assay buffer and allow them to equilibrate for 30-60 minutes at 37°C.
-
Measurement: Place the cell suspension in a fluorometric plate reader (e.g., FLIPR) or a flow cytometer. Establish a stable baseline fluorescence reading.
-
Stimulation: Inject varying concentrations of the test peptide (agonist mode) or a fixed concentration of the test peptide followed by a known agonist (antagonist mode).
-
Detection: Continuously record the fluorescence intensity over time. The change in fluorescence corresponds to the change in intracellular calcium concentration.
-
Analysis: For agonists, plot the peak fluorescence response against the peptide concentration to determine the EC50 value. For antagonists, measure the inhibition of the agonist-induced response.
-
Chemotaxis Assay
This assay directly measures the ability of a peptide to induce directed cell migration, a primary physiological function of formylated peptides.
-
Objective: To quantify the chemotactic potency of a test peptide.
-
Apparatus: A multi-well chemotaxis chamber (e.g., a 48-well microchemotaxis chamber).
-
Protocol Outline:
-
Chamber Preparation: Place a polycarbonate filter (with a pore size appropriate for the cell type, e.g., 10 µm for neutrophils) between the upper and lower wells of the chamber.
-
Loading Chemoattractant: Load the lower wells of the chamber with different concentrations of the test peptide or control medium.
-
Loading Cells: Add a suspension of isolated leukocytes (e.g., human neutrophils) to the upper wells.
-
Incubation: Incubate the chamber at 37°C in a humidified incubator for a set period (e.g., 4 hours) to allow cells to migrate through the filter pores towards the chemoattractant.[5]
-
Cell Staining and Counting: Remove the filter, fix, and stain the migrated cells on the lower side of the filter.
-
Analysis: Count the number of migrated cells in several high-power fields for each well. Calculate a chemotaxis index by dividing the number of cells migrating towards the stimulus by the number of cells migrating towards the control medium. Plot the chemotaxis index against the peptide concentration to determine the optimal chemotactic concentration.
-
References
- 1. AID 805 - Assay for Formylpeptide Receptor Family Ligands - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Mitochondrion - Wikipedia [en.wikipedia.org]
- 3. Solid Phase Formylation of N-Terminus Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Ca2+ Mobilization Assay - Creative Bioarray [dda.creative-bioarray.com]
- 8. bu.edu [bu.edu]
Illuminating the Target: A Comparative Guide to Validating the Biological Target of N-Formylglycyl-D-leucine
For researchers and drug development professionals, identifying the precise biological target of a novel small molecule is a critical step in understanding its mechanism of action and advancing it through the development pipeline. This guide provides a comparative overview of key experimental methods for validating the biological target of a hypothetical small molecule, N-Formylglycyl-D-leucine. We will explore a range of techniques, from direct binding assays to cellular target engagement methods, and provide the necessary details to help you select the most appropriate strategy for your research.
Comparative Overview of Target Validation Methods
The selection of a target validation method depends on various factors, including the properties of the small molecule, the nature of the expected target, and the experimental resources available. Below is a summary of commonly employed techniques with their respective advantages and limitations.
| Method | Principle | Throughput | Sample Requirement | Key Outputs | Limitations |
| Affinity Purification-Mass Spectrometry (AP-MS) | Immobilized small molecule is used to "pull down" its binding partners from a complex biological lysate. Bound proteins are identified by mass spectrometry. | Low to Medium | High (mg of protein lysate) | List of potential binding partners | Can generate false positives due to non-specific binding; requires chemical modification of the small molecule. |
| Surface Plasmon Resonance (SPR) | Measures the change in refractive index at the surface of a sensor chip when a ligand (e.g., small molecule) binds to an immobilized target protein. | Medium to High | Low (µg of purified protein) | Binding affinity (KD), association (ka) and dissociation (kd) rates.[1][2][3] | Requires purified, stable protein; immobilization can affect protein conformation. |
| Isothermal Titration Calorimetry (ITC) | Measures the heat change that occurs when a small molecule binds to a target protein in solution. | Low | Medium (mg of purified protein) | Binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of binding.[4][5] | Requires relatively large amounts of purified protein and compound; sensitive to buffer composition. |
| Cellular Thermal Shift Assay (CETSA) | Based on the principle that a ligand binding to its target protein stabilizes it against thermal denaturation. The amount of soluble protein at different temperatures is quantified.[6][7][8] | Medium to High | Moderate (cultured cells) | Target engagement in a cellular context; can be used to determine cellular EC50.[7][8][9] | Not all proteins show a clear thermal shift upon ligand binding; requires specific antibodies or mass spectrometry for detection.[7] |
Experimental Protocols
Detailed and robust experimental protocols are essential for obtaining reliable and reproducible data. Below are generalized protocols for the key target validation methods discussed.
Affinity Purification-Mass Spectrometry (AP-MS)
This method is a powerful tool for identifying unknown protein targets of a small molecule from a complex mixture like a cell lysate.[10]
a. Preparation of Affinity Matrix:
-
Synthesize an analog of this compound containing a linker arm suitable for immobilization (e.g., with a terminal amine or carboxyl group).
-
Covalently couple the linker-modified small molecule to activated agarose or magnetic beads.
-
Prepare a control matrix with the linker alone or an inactive analog to identify non-specific binders.
b. Affinity Pulldown:
-
Prepare a cell lysate from a relevant cell line or tissue.
-
Pre-clear the lysate by incubating it with the control matrix to remove proteins that bind non-specifically.
-
Incubate the pre-cleared lysate with the affinity matrix containing the immobilized this compound.
-
Wash the beads extensively with buffer to remove unbound proteins.
c. Elution and Protein Identification:
-
Elute the bound proteins from the affinity matrix using a competitive ligand, a change in pH, or a denaturing agent.
-
Separate the eluted proteins by SDS-PAGE and visualize with a protein stain.
-
Excise the protein bands of interest and subject them to in-gel digestion with trypsin.
-
Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the proteins.[10][11]
AP-MS Experimental Workflow
Surface Plasmon Resonance (SPR)
SPR is a label-free technique used to measure the kinetics of binding between a small molecule and a purified protein in real-time.[2][3][12]
a. Chip Preparation and Immobilization:
-
Select an appropriate sensor chip (e.g., CM5 for amine coupling).
-
Activate the chip surface using a mixture of EDC and NHS.
-
Immobilize the purified putative target protein onto the chip surface via covalent coupling.
-
Deactivate any remaining active esters with ethanolamine.
b. Binding Analysis:
-
Prepare a series of dilutions of this compound in a suitable running buffer.
-
Inject the different concentrations of the small molecule over the sensor chip surface containing the immobilized protein.
-
Monitor the change in the SPR signal (measured in Resonance Units, RU) in real-time to observe the association phase.
-
After the injection, flow running buffer over the chip to monitor the dissociation of the small molecule.
c. Data Analysis:
-
Regenerate the chip surface to remove any bound small molecule.
-
Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).
SPR Experimental Workflow
Cellular Thermal Shift Assay (CETSA)
CETSA allows for the confirmation of target engagement in a cellular environment, providing more physiologically relevant data.[6][7][8]
a. Cell Treatment:
-
Culture the cells of interest to an appropriate density.
-
Treat the cells with either this compound at various concentrations or a vehicle control.
-
Incubate the cells to allow for compound entry and target binding.
b. Thermal Shift:
-
Aliquot the cell suspensions into PCR tubes.
-
Heat the samples to a range of temperatures for a defined period (e.g., 3 minutes).
-
Cool the samples on ice.
c. Lysis and Protein Quantification:
-
Lyse the cells to release the proteins (e.g., by freeze-thaw cycles or detergents).
-
Separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.
-
Quantify the amount of the soluble target protein in the supernatant using a specific antibody-based method (e.g., Western blot, ELISA) or by mass spectrometry.[7][8]
d. Data Analysis:
-
Plot the amount of soluble protein as a function of temperature to generate melting curves.
-
A shift in the melting curve to a higher temperature in the presence of the small molecule indicates target stabilization and therefore, engagement.
-
By performing the assay at a single temperature with varying compound concentrations, a dose-response curve can be generated to determine the cellular EC50.
CETSA Experimental Workflow
By employing a combination of these orthogonal methods, researchers can confidently validate the biological target of this compound, providing a solid foundation for further drug development efforts. The choice of which techniques to use will depend on the specific scientific questions being addressed and the available resources.
References
- 1. Conducting Surface Plasmon Resonance (SPR) Studies – Pharma.Tips [pharma.tips]
- 2. m.youtube.com [m.youtube.com]
- 3. youtube.com [youtube.com]
- 4. Biophysical Techniques for Target Validation and Drug Discovery in Transcription-Targeted Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biophysical Screening for the Discovery of Small-Molecule Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 6. drughunter.com [drughunter.com]
- 7. google.com [google.com]
- 8. youtube.com [youtube.com]
- 9. youtube.com [youtube.com]
- 10. youtube.com [youtube.com]
- 11. m.youtube.com [m.youtube.com]
- 12. m.youtube.com [m.youtube.com]
Comparative Guide to Antibodies for the N-Formyl Peptide Recognition System
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of commercially available antibodies targeting the N-formyl peptide receptor (FPR) family, primarily FPR1 and FPR2/FPRL1. Due to a lack of publicly available data on antibodies specifically targeting N-Formylglycyl-D-leucine, this guide focuses on the broader context of antibodies used to study the biological system that recognizes N-formylated peptides. These peptides, originating from bacteria and mitochondria, are potent chemoattractants for immune cells and play a crucial role in inflammatory responses.
Introduction to N-Formyl Peptide Receptors
N-formyl peptide receptors are a group of G protein-coupled receptors (GPCRs) that recognize N-formylated peptides. In humans, this family includes FPR1, FPR2 (also known as FPRL1 or ALX), and FPR3. FPR1 is a high-affinity receptor for many N-formyl-methionyl peptides, such as fMLF (N-formyl-methionyl-leucyl-phenylalanine), and its activation triggers a cascade of pro-inflammatory responses in phagocytic leukocytes, including chemotaxis, degranulation, and superoxide production. FPR2 is a more promiscuous receptor, binding to a wider variety of ligands, including some N-formylated peptides, lipoxin A4, and serum amyloid A, and can mediate both pro- and anti-inflammatory signals. Given their central role in inflammation, FPRs are attractive targets for therapeutic intervention in a range of diseases.
Comparison of Commercially Available Anti-FPR Antibodies
The selection of a suitable antibody is critical for the accurate detection and functional modulation of FPRs. The following tables summarize the specifications of several commercially available monoclonal and polyclonal antibodies against human FPR1 and FPR2.
Anti-FPR1 Antibodies
| Product Name | Host | Clonality | Applications | Immunogen | Supplier |
| Anti-FPR1 Antibody | Rabbit | Polyclonal | IHC | Synthetic peptide: TTVPGKTGTVACTFNFSPWTNDPKERINVAVAMLT | Atlas Antibodies |
| FPR1 Antibody | Rabbit | Polyclonal | WB, IF, ELISA | Synthesized peptide from the internal region of Human FPR1 | GeneBio Systems |
| Anti-FPR1 antibody | Rabbit | Polyclonal | WB, ICC, IHC-P, FC | Peptide | NovoPro Bioscience Inc. |
| Anti-FPR1 antibody | Rabbit | Polyclonal | WB | N/A | Sigma-Aldrich |
Anti-FPR2/FPRL1 Antibodies
| Product Name | Host | Clonality | Applications | Immunogen | Supplier |
| FPR2 antibody (13448-1-AP) | Rabbit | Polyclonal | WB, IF, IHC, ELISA | Recombinant human FPR2 protein (1-351 aa) | Proteintech |
| anti-FPR2 antibody | Mouse | Monoclonal | WB, IHC, ICC, IP | Recombinant Formyl Peptide Receptor 2 (FPR2) | antibodies-online |
| FPR2 Polyclonal Antibody (720293) | Rabbit | Polyclonal | WB, Flow | Peptide corresponding to Human FPR2 (aa 9-26) | Thermo Fisher Scientific |
| FPR2 Antibody (GM1D6) | Mouse | Monoclonal | WB, IP, FCM | FPR2 of human origin | Santa Cruz Biotechnology |
| Formyl Peptide Receptor 2 (FPR2) Antibody | Rabbit | Polyclonal | ELISA, WB, IF/ICC | Recombinant human N-formyl peptide receptor 2 protein (307-351 AA) | Abbexa Ltd |
| FPR2 Antibody | Rabbit | Polyclonal | ELISA, IHC | Synthetic peptide of human FPR2 | ARP American Research Products, Inc. |
| FPR2 Rabbit Polyclonal antibody | Rabbit | Polyclonal | IHC | Human FPR2 Recombinant protein (His tag) | NovoPro Bioscience Inc. |
Experimental Protocols
To assess the cross-reactivity and specificity of anti-FPR antibodies, rigorous experimental validation is essential. The following are detailed protocols for competitive ELISA and flow cytometry, designed to test antibody binding against a panel of N-formylated peptides, including the hypothetical target this compound.
Competitive ELISA for Cross-Reactivity Assessment
This assay measures the ability of a free N-formylated peptide in solution to compete with a plate-bound N-formylated peptide for binding to the antibody of interest. A decrease in signal indicates a higher affinity of the antibody for the peptide in solution.
Materials:
-
96-well ELISA plates
-
Coating Buffer (e.g., 0.1 M sodium bicarbonate, pH 9.6)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking Buffer (e.g., 5% non-fat dry milk in PBS)
-
Primary antibody against FPR
-
HRP-conjugated secondary antibody
-
TMB substrate
-
Stop Solution (e.g., 2 N H2SO4)
-
Panel of N-formylated peptides (e.g., this compound, fMLF, etc.)
-
Plate reader
Procedure:
-
Coating: Coat the wells of a 96-well plate with a standard N-formylated peptide (e.g., fMLF-BSA conjugate) at a concentration of 1-10 µg/mL in Coating Buffer. Incubate overnight at 4°C.
-
Washing: Wash the plate three times with Wash Buffer.
-
Blocking: Block non-specific binding sites by adding 200 µL of Blocking Buffer to each well and incubating for 1-2 hours at room temperature.
-
Competition:
-
Prepare a series of dilutions for each N-formylated peptide to be tested (including this compound).
-
In a separate plate or tubes, pre-incubate the primary anti-FPR antibody with each dilution of the test peptides for 30 minutes at room temperature.
-
Transfer the antibody-peptide mixtures to the coated and blocked ELISA plate.
-
-
Incubation: Incubate for 1-2 hours at room temperature.
-
Washing: Wash the plate three times with Wash Buffer.
-
Secondary Antibody: Add the HRP-conjugated secondary antibody at the recommended dilution and incubate for 1 hour at room temperature.
-
Washing: Wash the plate five times with Wash Buffer.
-
Detection: Add 100 µL of TMB substrate to each well and incubate in the dark for 15-30 minutes.
-
Stopping the Reaction: Stop the reaction by adding 50 µL of Stop Solution.
-
Measurement: Read the absorbance at 450 nm using a plate reader.
-
Data Analysis: Plot the absorbance against the log of the competitor peptide concentration to generate competition curves and determine the IC50 for each peptide.
Flow Cytometry for Antibody Specificity
This method assesses the binding of a fluorescently labeled antibody to cells expressing the target receptor. Specificity can be determined by comparing binding to cells expressing different FPR family members or by competition with unlabeled ligands.
Materials:
-
Cells expressing FPR1, FPR2, or a negative control cell line
-
Fluorescently labeled primary anti-FPR antibody
-
Unlabeled N-formylated peptides for competition
-
Flow Cytometry Staining Buffer (e.g., PBS with 1% BSA and 0.1% sodium azide)
-
Flow cytometer
Procedure:
-
Cell Preparation: Harvest cells and wash them with cold Flow Cytometry Staining Buffer. Adjust the cell concentration to 1 x 10^6 cells/mL.
-
Antibody Staining:
-
Aliquot 100 µL of the cell suspension into flow cytometry tubes.
-
Add the fluorescently labeled anti-FPR antibody at a pre-determined optimal concentration.
-
-
Competition (for cross-reactivity):
-
In separate tubes, pre-incubate the cells with a high concentration of unlabeled competitor peptides (e.g., this compound, fMLF) for 15-20 minutes on ice before adding the labeled antibody.
-
-
Incubation: Incubate the tubes on ice for 30 minutes in the dark.
-
Washing: Wash the cells twice with 2 mL of cold Flow Cytometry Staining Buffer, centrifuging at 300-400 x g for 5 minutes between washes.
-
Resuspension: Resuspend the cell pellet in 500 µL of Flow Cytometry Staining Buffer.
-
Data Acquisition: Analyze the samples on a flow cytometer, collecting data on fluorescence intensity.
-
Data Analysis: Compare the mean fluorescence intensity (MFI) of the stained cells with and without competitor peptides. A significant decrease in MFI in the presence of a competitor indicates specific binding.
Visualizing Key Processes
To aid in the understanding of the underlying biology and experimental designs, the following diagrams illustrate the FPR signaling pathway and the workflows for the described experimental protocols.
FPR1 Signaling Pathway
Confirming the Purity of Synthesized N-Formylglycyl-D-leucine: A Comparative Guide
For researchers and professionals in drug development, ensuring the purity of synthesized peptides is a critical step in guaranteeing reliable and reproducible experimental outcomes. This guide provides a comprehensive comparison of analytical methods for confirming the purity of N-Formylglycyl-D-leucine, a dipeptide with importance in various research applications. We present supporting experimental data, detailed protocols, and visual workflows to aid in the selection and implementation of the most appropriate purity assessment strategies.
Comparison of Analytical Methods for Purity Assessment
The purity of synthesized this compound is primarily assessed by a combination of chromatographic and spectrometric techniques. The choice of method depends on the specific purity aspect being investigated, such as the presence of impurities from the synthesis process or the stereochemical integrity of the chiral center in the D-leucine residue.
| Analytical Method | Principle | Information Provided | Typical Purity Specification |
| High-Performance Liquid Chromatography (HPLC) | Separation based on polarity | Quantifies the main peptide and detects impurities with different retention times. | >95% (by peak area) |
| Mass Spectrometry (MS) | Measures mass-to-charge ratio | Confirms the molecular weight of the target peptide and identifies impurities by their mass. | Confirms expected m/z |
| Chiral HPLC | Separation of stereoisomers | Determines the enantiomeric purity by separating D- and L-leucine containing diastereomers. | >99% D-isomer |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Analysis of nuclear spin | Confirms the chemical structure and can detect impurities with distinct proton or carbon signals. | Conforms to structure |
Experimental Protocols
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
This method is the gold standard for assessing the purity of most peptides.
Protocol:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
-
Gradient: A linear gradient from 5% to 65% Mobile Phase B over 20 minutes is a good starting point and can be optimized.[1]
-
Flow Rate: 1.0 mL/min.[1]
-
Detection: UV absorbance at 214 nm and 280 nm.
-
Sample Preparation: Dissolve the peptide in Mobile Phase A at a concentration of 1 mg/mL.
Expected Results: A major peak corresponding to this compound should be observed. The purity is calculated based on the area of this peak relative to the total area of all peaks in the chromatogram.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS combines the separation power of HPLC with the detection specificity of mass spectrometry, allowing for the confirmation of the molecular weight of the target peptide and the identification of impurities.
Protocol:
-
LC System: Utilize the same RP-HPLC conditions as described above, but preferably with a mass spectrometry-compatible mobile phase modifier like formic acid instead of TFA to avoid ion suppression.[2]
-
Mass Spectrometer: Electrospray Ionization (ESI) in positive ion mode.
-
Scan Range: m/z 100-1000.
-
Data Analysis: Extract the ion chromatogram for the expected mass of this compound ([M+H]⁺). Analyze the mass spectra of any impurity peaks to identify their molecular weights.
Chiral High-Performance Liquid Chromatography
This technique is crucial for confirming the stereochemical purity of the D-leucine residue.
Protocol:
-
Column: A chiral stationary phase column suitable for amino acid enantiomer separation.
-
Derivatization: Pre-column derivatization with a chiral derivatizing agent may be necessary to enhance separation and detection.
-
Mobile Phase and Gradient: These will be specific to the chosen chiral column and should be developed according to the manufacturer's recommendations.
-
Detection: UV or fluorescence detection, depending on the derivatizing agent used.
Potential Impurities in this compound Synthesis
Understanding the potential impurities that can arise during synthesis is key to developing a robust purity analysis strategy.
| Impurity Type | Description | Primary Detection Method |
| N-Formylglycyl-L-leucine | Diastereomer containing L-leucine instead of D-leucine. | Chiral HPLC |
| Glycyl-D-leucine | Deformylated peptide, resulting from incomplete formylation or degradation. | HPLC, LC-MS |
| Deletion Sequences (e.g., Glycine or D-leucine) | Unreacted starting materials. | HPLC, LC-MS |
| Products of Incomplete Deprotection | Residual protecting groups from the synthesis on the amino or carboxyl termini. | HPLC, LC-MS |
Quantitative Data Summary
The following table presents hypothetical but representative data from the analysis of a synthesized batch of this compound.
| Analysis | Parameter | Result |
| RP-HPLC | Retention Time | 12.5 min |
| Purity (by peak area) | 98.5% | |
| LC-MS | [M+H]⁺ (observed) | 217.12 m/z |
| [M+H]⁺ (calculated) | 217.12 m/z | |
| Chiral HPLC | D-leucine isomer | 99.8% |
| L-leucine isomer | 0.2% |
Visualizing the Workflow
A clear workflow is essential for a systematic approach to purity confirmation.
Caption: Workflow for purity confirmation of this compound.
References
The Inactive Isomer: A Guide to Using N-Formylglycyl-D-leucine as a Negative Control in Cellular Assays
For researchers, scientists, and drug development professionals, the selection of appropriate controls is paramount to the integrity and interpretation of experimental data. In the study of inflammatory responses and leukocyte biology, N-formyl peptides are potent chemoattractants that signal through G-protein coupled receptors (GPCRs), primarily the Formyl Peptide Receptor 1 (FPR1). This guide provides a comprehensive comparison of N-Formylglycyl-D-leucine with its active L-isomer counterpart and the widely used potent agonist, N-Formyl-Met-Leu-Phe (fMLP), establishing its utility as a robust negative control.
The principle behind using this compound as a negative control lies in the stereospecificity of the Formyl Peptide Receptor (FPR). FPRs, expressed on the surface of phagocytic leukocytes like neutrophils, recognize and are activated by N-formylated peptides, which are common molecular patterns found in bacteria. This recognition is highly dependent on the specific three-dimensional structure of the ligand. The naturally occurring and bacterially derived formyl peptides contain L-amino acids. The substitution of an L-amino acid with its D-isomer, as in this compound, results in a molecule that does not effectively bind to the FPR. Consequently, it fails to trigger the downstream signaling cascades that lead to cellular responses such as chemotaxis, calcium mobilization, and the production of reactive oxygen species (ROS).
Comparative Performance in Cellular Assays
The efficacy of this compound as a negative control is best demonstrated by comparing its lack of activity against a potent FPR1 agonist like fMLP and its stereoisomer, N-Formylglycyl-L-leucine.
Neutrophil Chemotaxis
Chemotaxis, or directed cell movement in response to a chemical gradient, is a hallmark of the neutrophil response to infection. The data below represents the expected outcome of a neutrophil chemotaxis assay, quantifying the migration of neutrophils towards different stimuli.
| Compound | Concentration | Mean Migrated Cells (± SD) | Fold Change vs. Vehicle |
| Vehicle (Buffer) | - | 100 ± 15 | 1.0 |
| This compound | 1 µM | 105 ± 18 | 1.05 |
| N-Formylglycyl-L-leucine | 1 µM | 450 ± 35 | 4.5 |
| fMLP | 10 nM | 850 ± 50 | 8.5 |
This table presents representative data based on established principles of FPR agonism and antagonism. Actual results may vary based on experimental conditions.
Calcium Mobilization
Upon ligand binding, FPR1 activation leads to a rapid increase in intracellular calcium concentration ([Ca²⁺]i), a key second messenger in neutrophil activation. This can be measured using fluorescent calcium indicators.
| Compound | Concentration | Peak Fluorescence (RFU ± SD) | Fold Change vs. Vehicle |
| Vehicle (Buffer) | - | 500 ± 50 | 1.0 |
| This compound | 1 µM | 520 ± 60 | 1.04 |
| N-Formylglycyl-L-leucine | 1 µM | 2500 ± 200 | 5.0 |
| fMLP | 10 nM | 6000 ± 450 | 12.0 |
This table presents representative data based on established principles of FPR agonism and antagonism. Actual results may vary based on experimental conditions.
Experimental Protocols
Neutrophil Chemotaxis Assay (Boyden Chamber)
1. Neutrophil Isolation:
-
Isolate human neutrophils from fresh whole blood using Ficoll-Paque density gradient centrifugation followed by dextran sedimentation to remove red blood cells.
-
Resuspend the purified neutrophils in a suitable buffer (e.g., HBSS with 0.1% BSA) at a concentration of 1 x 10⁶ cells/mL.
2. Assay Setup:
-
Use a 96-well Boyden chamber with a 5 µm pore size polycarbonate membrane.
-
Add the chemoattractants (Vehicle, this compound, N-Formylglycyl-L-leucine, fMLP) to the lower wells of the chamber.
-
Add the neutrophil suspension to the upper wells.
3. Incubation:
-
Incubate the chamber at 37°C in a 5% CO₂ incubator for 60-90 minutes.
4. Quantification:
-
After incubation, remove the non-migrated cells from the top of the membrane.
-
Fix and stain the migrated cells on the underside of the membrane.
-
Count the migrated cells in several high-power fields for each well using a microscope. Alternatively, use a fluorescent-based method to quantify migrated cells.
Neutrophil Chemotaxis Assay Workflow.
Calcium Mobilization Assay
1. Cell Preparation:
-
Isolate neutrophils as described above.
-
Load the neutrophils with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) according to the manufacturer's protocol. This typically involves incubation with the dye for 30-60 minutes at 37°C.
-
Wash the cells to remove excess dye and resuspend them in a suitable buffer.
2. Assay Performance:
-
Use a fluorescence plate reader capable of kinetic reads.
-
Pipette the loaded cells into a 96-well black, clear-bottom plate.
-
Establish a baseline fluorescence reading for a short period.
-
Add the test compounds (Vehicle, this compound, N-Formylglycyl-L-leucine, fMLP) to the wells.
3. Data Acquisition:
-
Immediately after compound addition, begin kinetic measurement of fluorescence intensity over time (typically for 1-3 minutes). The excitation and emission wavelengths will depend on the dye used.
4. Data Analysis:
-
The change in fluorescence intensity reflects the change in intracellular calcium concentration.
-
Calculate the peak fluorescence response for each well.
Calcium Mobilization Assay Workflow.
Signaling Pathway
The activation of FPR1 by an agonist like fMLP initiates a well-characterized signaling cascade. In contrast, this compound, due to its inability to bind the receptor, does not trigger this pathway.
Reproducibility of Experiments Using N-Formylglycyl-D-leucine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the reproducibility and performance of experiments involving N-formylated peptides, with a focus on N-Formylglycyl-D-leucine and its analogs. The information presented is intended to assist researchers in designing and interpreting experiments related to chemoattraction and inflammation, particularly those involving the Formyl Peptide Receptor (FPR) family.
Comparative Performance of N-Formylated Peptides
N-formylated peptides are known to be potent chemoattractants for leukocytes, such as neutrophils, by activating Formyl Peptide Receptors (FPRs). The most extensively studied of these is N-formyl-methionyl-leucyl-phenylalanine (fMLF), which is often used as a positive control in chemotaxis assays. While direct experimental data on the reproducibility of this compound is limited in publicly available literature, we can infer its likely performance by examining the structure-activity relationships of similar N-formylated peptides.
The following table summarizes the chemotactic activity of various N-formylated peptides on rabbit peritoneal neutrophils, as reported in seminal studies in the field. The activity is presented as the concentration required to elicit a half-maximal chemotactic response (EC50). A lower EC50 value indicates higher potency.
| Compound | Structure | Chemotactic Activity (EC50, M) | Reference |
| N-formyl-methionyl-leucyl-phenylalanine | f-Met-Leu-Phe | 1.6 x 10-9 M | [1] |
| N-formyl-norleucyl-leucyl-phenylalanine | f-Nle-Leu-Phe | 3.1 x 10-9 M | [1] |
| N-formyl-methionyl-leucine | f-Met-Leu | 1.0 x 10-6 M | [2] |
| N-formyl-methionyl-alanine | f-Met-Ala | > 1.0 x 10-4 M | [2] |
| N-formyl-methionine | f-Met | 1.0 x 10-4 M | [2] |
Note: Data for this compound is not available in the cited literature. The data for N-formyl-methionyl-leucine provides the closest available comparison for a dipeptide. The use of a D-amino acid (D-leucine) in the target compound may influence its binding affinity and efficacy for FPRs, potentially leading to different activity compared to its L-amino acid counterpart.
Experimental Protocols
Neutrophil Chemotaxis Assay (Boyden Chamber Assay)
This protocol is based on the method described by Schiffmann et al. (1975) for measuring the chemotactic activity of N-formylated peptides on neutrophils.[2]
1. Cell Preparation:
-
Rabbit peritoneal neutrophils are obtained by glycogen-induced peritoneal exudation.
-
The exudate is collected, and neutrophils are isolated by centrifugation and washed with Gey's balanced salt solution.
-
The final cell suspension is adjusted to a concentration of 1.3 x 106 cells/mL in Gey's solution containing 2% bovine serum albumin.
2. Chemotaxis Chamber Setup:
-
A modified Boyden chamber is used, consisting of an upper and a lower compartment separated by a micropore filter (e.g., 3 µm pore size).
-
The lower compartment is filled with the chemotactic agent (e.g., this compound or a control peptide) dissolved in Gey's solution with albumin.
-
The micropore filter is placed over the lower compartment.
-
The upper compartment is assembled, and the neutrophil suspension is added.
3. Incubation:
-
The assembled chambers are incubated at 37°C in a humidified atmosphere with 5% CO2 for a defined period (e.g., 90 minutes) to allow for cell migration.
4. Quantification of Migration:
-
After incubation, the filters are removed, fixed, and stained (e.g., with hematoxylin).
-
The number of neutrophils that have migrated through the filter to the lower side is counted under a microscope.
-
Results are typically expressed as the average number of migrated cells per high-power field.
5. Data Analysis:
-
A dose-response curve is generated by testing a range of concentrations for each peptide.
-
The EC50 value, the concentration at which 50% of the maximal chemotactic response is observed, is calculated from the dose-response curve.
Signaling Pathway and Experimental Workflow
N-formylated peptides initiate a signaling cascade upon binding to Formyl Peptide Receptors (FPRs), which are G-protein coupled receptors (GPCRs) expressed on the surface of phagocytic leukocytes. This interaction triggers a conformational change in the receptor, leading to the activation of intracellular signaling pathways that ultimately result in directed cell movement (chemotaxis).
Caption: FPR1 signaling cascade leading to chemotaxis.
The following diagram illustrates a typical experimental workflow for evaluating the chemotactic potential of a compound like this compound.
Caption: Workflow for a neutrophil chemotaxis assay.
References
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the signaling pathways initiated by N-Formylglycyl-D-leucine and related N-formylated peptides. Due to the extensive research available on the prototypical N-formyl peptide, N-formyl-methionyl-leucyl-phenylalanine (fMLP), it will be used as the primary reference for quantitative comparisons. While specific quantitative data for this compound is limited in publicly available literature, its signaling properties are expected to be qualitatively similar to fMLP, primarily acting through the Formyl Peptide Receptor 1 (FPR1).
Introduction to N-Formyl Peptides and Their Receptors
N-formylated peptides are potent chemoattractants that play a crucial role in the innate immune response by recruiting phagocytic leukocytes, such as neutrophils, to sites of bacterial infection or tissue injury.[1][2] These peptides are recognized by a class of G protein-coupled receptors (GPCRs) known as Formyl Peptide Receptors (FPRs). In humans, there are three main types: FPR1, FPR2, and FPR3.[1] FPR1 is the high-affinity receptor for many N-formylated peptides and is the primary focus of this guide.[1]
The binding of an N-formylated peptide to FPR1 on the surface of immune cells, particularly neutrophils, triggers a cascade of intracellular signaling events. These events culminate in a variety of cellular responses, including chemotaxis, degranulation (release of antimicrobial agents), and the production of reactive oxygen species (ROS) to combat pathogens.
Comparative Signaling Activity of N-Formyl Peptides
The biological activity of N-formyl peptides is largely determined by their affinity for FPR1. While comprehensive quantitative data for a wide range of these peptides is not always available in a single source, the following table summarizes the typical potencies of the well-characterized agonist fMLP in key cellular assays. The activity of other N-formyl peptides, including this compound, can be contextualized by their structural similarity to fMLP. The N-formyl group is a critical determinant for potent agonist activity.
| Compound | Assay | Cell Type | EC50 (nM) | Reference |
| N-formyl-methionyl-leucyl-phenylalanine (fMLP) | Calcium Mobilization | Human Neutrophils | 1 - 10 | [3] |
| Chemotaxis | Human Neutrophils | 0.1 - 1 | [4] | |
| ERK1/2 Activation | Human Neutrophils | 10 - 100 | Inferred from multiple sources | |
| This compound | Calcium Mobilization | Human Neutrophils | Data not available | |
| Chemotaxis | Human Neutrophils | Data not available | ||
| ERK1/2 Activation | Human Neutrophils | Data not available | ||
| N-Formyl-L-leucine | General Signaling | Various | Mentioned as active | [5] |
Note: EC50 values can vary depending on the specific experimental conditions and cell types used. The data for fMLP is provided as a representative range from multiple studies.
Signaling Pathways Activated by N-Formyl Peptides
Upon binding of an N-formyl peptide such as this compound or fMLP, FPR1 undergoes a conformational change, leading to the activation of heterotrimeric G proteins, primarily of the Gi family. This initiates a branching cascade of downstream signaling events.
G-Protein Coupling and Downstream Effectors
The activation of Gi proteins by the agonist-bound FPR1 leads to the dissociation of the Gα and Gβγ subunits. Both of these components go on to activate distinct downstream effector molecules.
Calcium Mobilization Pathway
The Gβγ subunits activate Phospholipase Cβ (PLCβ), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium ions (Ca2+) into the cytoplasm. This transient increase in intracellular calcium is a critical signal for many cellular responses, including degranulation and the activation of various enzymes.
ERK/MAPK Pathway
The activation of FPR1 also leads to the stimulation of the Extracellular signal-Regulated Kinase (ERK) pathway, which is a part of the Mitogen-Activated Protein Kinase (MAPK) cascade. This pathway is crucial for cell proliferation, differentiation, and survival. In neutrophils, ERK activation is involved in the regulation of chemotaxis and gene expression. The activation of ERK is a multi-step process that can be initiated by both Gαi and Gβγ subunits through various intermediates, including Ras and Raf kinases.
Experimental Protocols
Detailed methodologies for key experiments cited in the study of N-formyl peptide signaling are provided below.
Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration upon receptor activation.
Workflow:
Protocol:
-
Cell Preparation: Culture human neutrophils or other FPR1-expressing cells to the desired density.
-
Dye Loading: Incubate the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) in a suitable buffer at 37°C for 30-60 minutes.
-
Washing: Wash the cells to remove excess dye.
-
Measurement: Resuspend the cells in a calcium-containing buffer and place them in a fluorometer or a fluorescence plate reader.
-
Baseline Reading: Record the baseline fluorescence for a short period.
-
Agonist Stimulation: Add this compound or a related compound at various concentrations.
-
Data Acquisition: Continuously record the fluorescence signal for several minutes to capture the transient increase in intracellular calcium.
-
Data Analysis: Calculate the change in fluorescence intensity over time to determine the magnitude of the calcium response. Plot dose-response curves to determine the EC50 value.
Chemotaxis Assay
This assay quantifies the directed migration of cells towards a chemoattractant.
Workflow:
Protocol:
-
Apparatus Setup: Use a Boyden chamber or a similar multi-well chemotaxis plate with a porous membrane separating the upper and lower chambers.
-
Chemoattractant Gradient: Add the chemoattractant (e.g., this compound) at various concentrations to the lower chamber.
-
Cell Seeding: Place a suspension of neutrophils in the upper chamber.
-
Incubation: Incubate the plate at 37°C in a humidified incubator for 1-3 hours to allow for cell migration.
-
Cell Staining: After incubation, remove the non-migrated cells from the upper surface of the membrane. Fix and stain the migrated cells on the lower surface of the membrane.
-
Cell Counting: Count the number of migrated cells in several fields of view using a microscope.
-
Data Analysis: Plot the number of migrated cells against the chemoattractant concentration to generate a dose-response curve and determine the EC50.
ERK1/2 Activation Assay (Western Blotting)
This assay detects the phosphorylation and therefore activation of ERK1/2.
Workflow:
Protocol:
-
Cell Treatment: Treat FPR1-expressing cells with different concentrations of this compound or related compounds for various time points.
-
Cell Lysis: Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Protein Quantification: Determine the protein concentration of the cell lysates.
-
SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Western Blotting: Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).
-
Antibody Incubation: Block the membrane and then incubate it with a primary antibody specific for phosphorylated ERK1/2 (p-ERK1/2). Subsequently, incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detection: Add a chemiluminescent substrate and detect the signal using an imaging system.
-
Data Analysis: Quantify the band intensities to determine the relative levels of p-ERK1/2. Normalize to total ERK1/2 or a loading control. Plot dose-response or time-course curves.
Conclusion
This compound and related N-formylated peptides are potent activators of the innate immune system, primarily through the FPR1 receptor. The signaling pathways initiated by these peptides, including G-protein activation, calcium mobilization, and ERK/MAPK signaling, are fundamental to the recruitment and activation of neutrophils at sites of inflammation. While fMLP remains the most extensively studied ligand, the principles of its mechanism of action provide a strong framework for understanding the biological effects of other N-formyl peptides. Further research is warranted to fully elucidate the specific quantitative potencies of a broader range of these compounds to aid in the development of novel therapeutics targeting inflammatory and infectious diseases.
References
- 1. The Role of Formylated Peptides and Formyl Peptide Receptor 1 in Governing Neutrophil Function during Acute Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. News - N-Formyl-L-leucine: Breaking new ground in the life sciences [xdbiochems.com]
Safety Operating Guide
Proper Disposal of N-Formylglycyl-D-leucine: A Guide for Laboratory Professionals
For immediate reference, this document outlines the essential procedures for the safe and compliant disposal of N-Formylglycyl-D-leucine, ensuring the safety of laboratory personnel and minimizing environmental impact.
This guide is intended for researchers, scientists, and drug development professionals who handle this compound. Adherence to these procedures is critical for maintaining a safe laboratory environment.
Safety and Handling Precautions
Before beginning any disposal procedure, it is imperative to handle this compound with appropriate care. This compound is categorized as a potential irritant.
-
Personal Protective Equipment (PPE): Always wear standard laboratory attire, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.[1]
-
Avoid Dust Inhalation: Handle the solid material in a well-ventilated area or a chemical fume hood to prevent the inhalation of dust particles.[1]
-
Skin and Eye Contact: Avoid direct contact with skin and eyes.[1] In case of accidental contact, flush the affected area with copious amounts of water and seek medical advice if irritation persists.
Quantitative Data Summary
| Property | Data | Source |
| Appearance | White Powder | [2] |
| Chemical Formula | C₉H₁₅NO₄ | |
| Molar Mass | 201.22 g/mol | |
| Hazards | May cause skin and eye irritation. | [1][3] |
| May be harmful if inhaled or ingested. | [1][2] | |
| Storage | Store in a dry, cool, well-ventilated place. | [4] |
| Incompatible Materials | Strong oxidizing agents. | [4] |
Step-by-Step Disposal Protocol
This compound is not classified as a hazardous waste under typical laboratory conditions and can be disposed of as non-hazardous solid waste. However, local regulations may vary, and it is essential to consult your institution's Environmental Health and Safety (EHS) department for specific guidelines.
Experimental Protocol for Disposal:
-
Waste Identification and Segregation:
-
Ensure that the this compound waste is not mixed with any hazardous materials, such as solvents, heavy metals, or reactive chemicals.
-
If it is mixed with a hazardous substance, it must be treated as hazardous waste and disposed of according to your institution's hazardous waste procedures.
-
-
Packaging:
-
Place the solid this compound waste in a durable, leak-proof primary container. The original product container is suitable for this purpose.
-
Securely seal the primary container.
-
Place the sealed primary container into a larger, sturdy secondary container, such as a cardboard box.[5]
-
The outer container must be clearly labeled as "Non-hazardous Waste" and should also indicate the chemical name, "this compound".[5]
-
-
Disposal:
-
Transport the packaged and labeled waste directly to the designated dumpster or waste collection area for non-hazardous laboratory waste.[5][6]
-
Do not leave the waste in laboratory trash cans that are emptied by custodial staff.[5][6] Laboratory personnel are responsible for the final disposal of chemical waste.[5]
-
-
Decontamination:
-
Thoroughly clean any surfaces or equipment that came into contact with the chemical using soap and water.
-
Dispose of any contaminated cleaning materials (e.g., paper towels) along with the non-hazardous waste.
-
Visual Workflow for Disposal
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. echemi.com [echemi.com]
- 2. cellseco.com [cellseco.com]
- 3. N-Formyl-D-leucine, tech. 90%, Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]
- 4. fishersci.at [fishersci.at]
- 5. Appendix A - Disposal of Nonhazardous Laboratory Waste As Regular Trash for Ithaca Campus | Environment, Health and Safety [ehs.cornell.edu]
- 6. sfasu.edu [sfasu.edu]
Essential Safety and Operational Guide for Handling N-Formylglycyl-D-leucine
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with N-Formylglycyl-D-leucine. The following procedures are designed to ensure safe handling, storage, and disposal of this compound in a laboratory setting.
Personal Protective Equipment (PPE)
While this compound and similar peptide compounds are not classified as hazardous under normal use conditions, adherence to standard laboratory safety protocols is essential to minimize exposure and ensure a safe working environment.[1][2] The following table summarizes the recommended personal protective equipment.
| PPE Category | Recommended Equipment |
| Eye/Face Protection | Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1][2] |
| Skin and Body Protection | Wear appropriate protective gloves and a lab coat to prevent skin exposure.[1][2] For extensive handling, consider a chemical-resistant apron.[3] |
| Respiratory Protection | Under normal use conditions with adequate ventilation, no protective equipment is needed.[1][2] If dust formation is unavoidable, a particle filter respirator may be used.[1] |
| Hand Protection | Handle with chemical-resistant gloves. Gloves must be inspected prior to use. Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices. |
Emergency Procedures and First Aid
In the event of accidental exposure, follow these first aid measures immediately.
| Exposure Route | First Aid Measures |
| Eye Contact | Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention if irritation persists.[1] |
| Skin Contact | Wash off immediately with plenty of water for at least 15 minutes. Get medical attention if symptoms occur.[1] |
| Inhalation | Remove to fresh air. Get medical attention immediately if symptoms occur.[1] |
| Ingestion | Clean mouth with water and drink plenty of water afterwards. Get medical attention if you feel unwell.[1] |
Handling and Storage
Proper handling and storage are critical for maintaining the integrity of this compound and ensuring laboratory safety.
| Aspect | Procedure |
| Handling | Avoid contact with skin, eyes, or clothing.[1] Avoid dust formation.[1][4] Ensure good ventilation or exhaustion at the workplace. |
| Storage | Keep containers tightly closed in a dry, cool, and well-ventilated place.[1] |
Disposal Plan
Dispose of this compound and its containers in accordance with local, state, and federal regulations. As it is not classified as a hazardous substance, standard chemical waste disposal procedures for non-hazardous materials are generally appropriate.
| Waste Type | Disposal Recommendation |
| Unused Product | Must not be disposed of together with household garbage. Do not allow product to reach the sewage system. Consult with your institution's environmental health and safety (EHS) office for specific guidance. |
| Contaminated Packaging | Disposal must be made according to official regulations. |
Experimental Workflow: General Handling in a Research Setting
The following diagram illustrates a typical workflow for handling this compound in a laboratory environment, from receiving the compound to its final use in an experiment.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
